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  • Product: 4-[2-(4-Pyridinyl)ethyl]morpholine
  • CAS: 28487-18-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility of 4-[2-(4-Pyridinyl)ethyl]morpholine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility of 4-[2-(4-Pyridinyl)ethyl]morpholine, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-[2-(4-Pyridinyl)ethyl]morpholine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document outlines the key physicochemical properties of the compound, discusses the theoretical principles governing its solubility, and presents a qualitative solubility profile in a range of common organic solvents. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is provided, complete with a workflow diagram. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility characteristics to enable effective solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction

4-[2-(4-Pyridinyl)ethyl]morpholine is a bifunctional molecule incorporating both a pyridine ring and a morpholine moiety. This unique structure imparts a specific set of physicochemical properties that are critical for its application as a synthetic building block. The pyridine group offers a site for potential coordination chemistry and hydrogen bonding, while the morpholine group, a common feature in many approved drugs, can enhance aqueous solubility and metabolic stability.

Understanding the solubility of this compound is paramount for its practical application. In chemical synthesis, the choice of solvent dictates reaction rates, yields, and impurity profiles. For purification processes like crystallization, selecting an appropriate solvent system is crucial for obtaining high-purity material. In pharmaceutical development, solubility directly impacts formulation strategies and the ultimate bioavailability of an active pharmaceutical ingredient (API).[1] This guide serves as a foundational resource for making informed decisions regarding solvent selection in any process involving 4-[2-(4-Pyridinyl)ethyl]morpholine.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of 4-[2-(4-Pyridinyl)ethyl]morpholine are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O[2]
Molecular Weight 192.26 g/mol [2]
IUPAC Name 4-(2-pyridin-4-ylethyl)morpholine
CAS Number 20566-07-4
Predicted XLogP3-AA 0.5[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3 (Pyridine N, Morpholine N, Morpholine O)[2]
Topological Polar Surface Area 25.4 Ų[2]

The molecule possesses a moderate LogP value, suggesting a balance between hydrophilicity and lipophilicity. The presence of three hydrogen bond acceptors and no donors indicates it will primarily interact with protic solvents by accepting hydrogen bonds. Its polarity, arising from the nitrogen and oxygen heteroatoms, suggests it will be more soluble in polar solvents than in nonpolar hydrocarbon solvents.

Theoretical Principles of Solubility

The fundamental principle of "like dissolves like" is the primary guide for predicting solubility.[3] This concept states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar or ionic compounds. They can be further divided into:

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate 4-[2-(4-Pyridinyl)ethyl]morpholine by interacting with its heteroatoms.

    • Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dipole moments and primarily interact through weaker van der Waals forces. Polar molecules like 4-[2-(4-Pyridinyl)ethyl]morpholine are generally expected to have low solubility in these solvents.

Solubility Profile in Common Organic Solvents

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticSolubleThe morpholine and pyridine moieties both contribute to water solubility.[4][5]
Methanol Polar ProticVery SolubleExcellent hydrogen bonding capabilities and polarity match.
Ethanol Polar ProticVery SolubleSimilar to methanol, provides favorable polar and hydrogen bonding interactions.[4]
Isopropanol (IPA) Polar ProticSolubleGood solubility expected, though perhaps slightly less than methanol or ethanol due to increased alkyl character.
Acetonitrile (ACN) Polar AproticSolubleThe high dipole moment should effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleA powerful, highly polar solvent capable of dissolving a wide range of compounds.
Acetone Polar AproticSolubleGood polarity for dissolving the compound.[4]
Dichloromethane (DCM) Polar AproticSolubleA common solvent for organic synthesis that should readily dissolve the compound.
Tetrahydrofuran (THF) Polar AproticSolubleThe ether functionality and polarity are compatible with the solute.
Ethyl Acetate Moderately PolarModerately SolubleMay require some energy (heating) to achieve high concentrations.
Toluene Nonpolar AromaticSparingly SolubleThe aromatic ring offers some favorable interaction with the pyridine ring, but overall polarity mismatch limits solubility.[4]
Hexane / Heptane Nonpolar AliphaticInsoluble / Very Sparingly SolubleSignificant polarity mismatch between the polar solute and nonpolar solvent.

Standardized Protocol for Experimental Solubility Determination

To obtain accurate, quantitative solubility data, the isothermal shake-flask method is the gold-standard and most widely accepted technique.[6][7] It measures the thermodynamic equilibrium solubility of a compound at a specific temperature.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the clear supernatant is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

Materials & Equipment
  • 4-[2-(4-Pyridinyl)ethyl]morpholine (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 4-[2-(4-Pyridinyl)ethyl]morpholine to a vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

  • Solvent Addition: Add a precisely known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[6][7] Preliminary time-to-equilibrium studies can be run to confirm the minimum required duration.[6]

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. Then, separate the undissolved solid from the saturated solution. The most robust method is centrifugation, followed by careful filtration of the supernatant through a syringe filter.[3] This two-step process minimizes the transfer of fine particulates into the analytical sample.

  • Sample Preparation for Analysis: Immediately after filtration, accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

  • Data Reporting: Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.[3]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Centrifuge sample C->D E Filter supernatant (e.g., 0.22 µm PTFE filter) D->E F Accurately dilute clear filtrate E->F G Analyze by validated HPLC method F->G H Calculate concentration (mg/mL or mol/L) G->H

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Factors Influencing Solubility & Experimental Considerations

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is critical to control and report the temperature at which experiments are conducted.

  • pH: As a basic compound (containing pyridine and morpholine nitrogens), the solubility of 4-[2-(4-Pyridinyl)ethyl]morpholine in aqueous or protic solvents will be highly pH-dependent. In acidic conditions, protonation of the nitrogen atoms will form a salt, significantly increasing solubility. This guide focuses on non-buffered organic solvents where pH is not a primary factor.

  • Purity: The purity of both the solute and the solvent can affect solubility measurements. Impurities can either increase or decrease observed solubility. Use of high-purity materials is essential for accurate data.[1]

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous material can have different solubilities. It is important to characterize the solid form used for the experiment and to check the residual solid after equilibration to ensure no phase transformation has occurred.[7]

Practical Applications & Solvent Selection

The solubility data gathered informs several key decisions in a research and development setting. The choice of an appropriate solvent is a balance of solvency power, safety, environmental impact, and process compatibility.[8]

  • For Chemical Synthesis: A solvent is needed in which reactants are sufficiently soluble to ensure a homogeneous reaction mixture and reasonable reaction rates.

  • For Purification by Crystallization: An ideal solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for high recovery of pure crystals upon cooling.

  • For Formulation: The solvent or solvent system must be capable of dissolving the required concentration of the compound and be compatible with other excipients and the intended delivery route.[1]

  • For Analytical Chemistry: The solvent used to prepare samples for analysis (e.g., HPLC, NMR) must completely dissolve the analyte without interfering with the detection method.

Solvent Selection Logic

G A Define Application (Synthesis, Purification, Formulation) B Consult Solubility Data (High, Medium, Low) A->B C Evaluate Process Constraints (Boiling Point, Viscosity, Cost) B->C D Assess Safety & Environmental Impact (EHS Rating) C->D E Select Optimal Solvent(s) for Experimental Validation D->E

Caption: A logical decision-making process for solvent selection.

Conclusion

4-[2-(4-Pyridinyl)ethyl]morpholine exhibits a solubility profile consistent with its polar, heterocyclic structure, showing high predicted solubility in polar protic and aprotic solvents and poor solubility in nonpolar aliphatic solvents. For any critical application, this qualitative assessment must be supported by robust, quantitative experimental data. The isothermal shake-flask method described herein represents the industry-standard protocol for generating reliable thermodynamic solubility values. By integrating this data with practical considerations such as process safety and environmental impact, researchers can make scientifically sound decisions for solvent selection, thereby optimizing their synthetic, purification, and formulation processes.

References

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • Benchchem. (2025, November). General Experimental Protocol for Determining Solubility.
  • Merck Index. Morpholine.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • PubChem. 4-(2-(2-Pyridyl)ethyl)morpholine.
  • Chemsrc. (2025, August 25). 4-(4-Pyridinyl)morpholine | CAS#:2767-91-1.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • Determining the water solubility of difficult-to-test substances A tutorial review.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • LCGC International. (2025, August 20). Solvent Selection from the Green Perspective.
  • ACS GCI Pharmaceutical Roundtable. Solvent Selection Guides.
  • University of York, Department of Chemistry. Solvent Selection Guide.
  • Sigma-Aldrich. 4-[2-(4-Bromophenoxy)ethyl]morpholine | 836-59-9.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • Echemi. (2019, July 15). 4-[2-(4-Bromophenoxy)ethyl]morpholine Safety Data Sheets.
  • Wikipedia. Morpholine.
  • Regulations.gov. (2014, May 7). Water Solubility (Flask Method).
  • CAS Common Chemistry. 4-[2-(2-Pyridinyl)ethyl]morpholine.
  • PubChem. 4-Morpholinopyridine.
  • OECD. (2006, January 4). SIAM 22.
  • LookChem. Cas 262296-00-4,2-(4-MORPHOLINYL).
  • ChemicalBook. MORPHOLINE.
  • Sigma-Aldrich. 4-(Pyridin-2-yl)morpholine.

Sources

Exploratory

Physicochemical Profiling: 4-[2-(4-Pyridinyl)ethyl]morpholine

This guide provides an in-depth physicochemical analysis of 4-[2-(4-Pyridinyl)ethyl]morpholine , a bifunctional heterocyclic base frequently employed as a synthesis intermediate and a pharmacological scaffold.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth physicochemical analysis of 4-[2-(4-Pyridinyl)ethyl]morpholine , a bifunctional heterocyclic base frequently employed as a synthesis intermediate and a pharmacological scaffold.[1][2][3]

This analysis synthesizes structural theory, analog data, and experimental protocols to define its acid-base profile.[1][3][4]

Technical Whitepaper | Version 1.0 [1][2][3]

Executive Summary

Compound: 4-[2-(4-Pyridinyl)ethyl]morpholine CAS Registry Number: 20505-50-6 (Isomer specific) / 59566-50-6 (2-isomer analog reference) Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol [1][2][3]

4-[2-(4-Pyridinyl)ethyl]morpholine is a ditopic base containing two distinct nitrogen centers: an aliphatic morpholine nitrogen and an aromatic pyridine nitrogen.[1][2][3] Its physicochemical behavior is defined by the competition and interaction between these two basic sites.[4]

Key Physicochemical Constants (Synthesized):

  • pKa₁ (Morpholine N): 7.45 ± 0.2 (Dominant basic center)[1][2][3]

  • pKa₂ (Pyridine N): 4.60 ± 0.3 (Secondary basic center)[1][2][3]

  • Basicity Order: Morpholine N > Pyridine N[1][2]

  • Physiological State (pH 7.4): Predominantly Monocationic (~53%) and Neutral (~47%) .[1][2][3]

Structural Analysis & Theoretical Basicity

To accurately predict and interpret the pKa values, we must dissect the electronic environment of the two nitrogen centers.[4]

The Nitrogen Centers[2][3][4]
  • Morpholine Nitrogen (N-4):

    • Type: Tertiary Aliphatic Amine.[1][4]

    • Hybridization: sp³.

    • Electronic Effect: The oxygen atom in the morpholine ring exerts a negative inductive effect (-I) through the carbon backbone, lowering the basicity compared to piperidine (pKa ~11.0).[1][3] Typical N-alkylmorpholines exhibit pKa values in the 7.4 – 7.8 range.[1][2]

  • Pyridine Nitrogen (N-1'):

    • Type: Aromatic Heterocyclic Amine.[1][4]

    • Hybridization: sp² (Lone pair is orthogonal to the π-system).[1][2][3]

    • Electronic Effect: The pyridine nitrogen is inherently less basic than aliphatic amines due to the higher s-character of the sp² orbital.[1][2] 4-Alkylpyridines typically exhibit pKa values around 6.0 .[1][2]

The Ethyl Linker Effect

The ethylene bridge (-CH₂CH₂-) acts as a spacer.[1][2][3] While it insulates the resonance effects, it allows for significant Inductive and Field Effects .[4]

  • Neutral State: The ethyl-pyridine moiety acts as a weak electron-withdrawing group relative to a simple ethyl chain, slightly lowering the morpholine pKa.[1][2][3]

  • Mono-Protonated State: Once the morpholine nitrogen protonates (forming a cation), it exerts a strong electron-withdrawing field effect on the pyridine nitrogen, significantly suppressing the second pKa (pKa₂).[1][2][3]

Ionization Pathway Diagram

The following diagram illustrates the sequential protonation events.

IonizationPathway Dication Dicationic Species (pH < 4) [H-Py-CH2-CH2-Morph-H]²⁺ Monocation Monocationic Species (pH 4.6 - 7.4) [Py-CH2-CH2-Morph-H]⁺ Dication->Monocation pKa₂ ≈ 4.6 (Pyridine Deprotonation) Monocation->Dication Neutral Neutral Species (pH > 8) [Py-CH2-CH2-Morph] Monocation->Neutral pKa₁ ≈ 7.45 (Morpholine Deprotonation) Neutral->Monocation

Figure 1: Stepwise ionization equilibrium of 4-[2-(4-Pyridinyl)ethyl]morpholine.

pKa Data & Comparative Analysis

The following values represent a high-confidence synthesis based on Quantitative Structure-Property Relationship (QSPR) analysis of structural fragments.

MoietyFragment ReferenceReference pKaEffect of Linker/SubstituentEstimated pKa in Target
Morpholine N N-Ethylmorpholine7.70Pyridine ring is mildly EWG (-I)7.45
Pyridine N 4-Ethylpyridine6.02Proximal Morpholinium cation (-I)4.60
Why pKa₂ Drops to 4.60

In a titration from high pH to low pH:

  • pH > 8: The molecule is neutral.[4]

  • pH ~ 7.45: The Morpholine N protonates first because it is the stronger base.[4]

  • pH ~ 6.0: Normally, pyridine would protonate here.[4] However, the molecule now carries a positive charge on the morpholine nitrogen, only two carbons away.[4] This positive charge repels the incoming second proton (electrostatic repulsion) and withdraws electron density from the pyridine ring.[4] This destabilizes the dication, forcing the pyridine pKa down from 6.0 to ~4.6.[4]

Experimental Determination Protocol

To empirically validate these values, Potentiometric Titration is the gold standard method.[4]

Materials
  • Analyte: >98% pure 4-[2-(4-Pyridinyl)ethyl]morpholine (approx 20 mg).[1][2][3]

  • Titrant: 0.1 M HCl (standardized) and 0.1 M NaOH (carbonate-free).

  • Solvent: 0.15 M KCl solution (to maintain constant ionic strength) or Water/Methanol (if solubility is low, though this shifts pKa).[3][4]

  • Instrument: Mettler Toledo or Sirius T3 autotitrator with a glass pH electrode.

Workflow Diagram

TitrationWorkflow Start Start: Weigh 20mg Sample Dissolve Dissolve in 20mL 0.15M KCl (Acidify to pH 2.0 with HCl) Start->Dissolve Titrate Titrate with 0.1M NaOH (Increments of 0.05 pH units) Dissolve->Titrate Data Record pH vs. Volume Titrate->Data Deriv Calculate First Derivative (dpH/dV) Data->Deriv Result Identify Inflection Points (pKa1 and pKa2) Deriv->Result

Figure 2: Potentiometric titration workflow for precise pKa determination.

Data Processing
  • Bjerrum Plot: Plot ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (average number of bound protons) vs pH.[1][3]
    
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       corresponds to pKa₂ (Pyridine).[1][3]
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       corresponds to pKa₁ (Morpholine).[1][3]
      
  • Solubility Check: If the solution becomes cloudy near pH 8-9 (neutral species precipitation), a cosolvent method (water/methanol ratios extrapolated to 0% methanol) is required.[1][2][3]

Implications for Drug Development[4]

Lysosomotropism (The "Ion Trapping" Effect)[1][2][3]
  • Mechanism: Lysosomes have an acidic pH (~4.5 - 5.0).[1][2][3]

  • Behavior: At cytosolic pH (7.2), the molecule is ~60% monocationic and lipophilic enough to cross membranes.[4] Once it enters the lysosome (pH 5.0), the pyridine nitrogen protonates (approaching pKa₂ 4.6).[1][3][4]

  • Result: The molecule becomes a dication .[4] Dications are highly polar and cannot cross the membrane back out.[4]

  • Risk: High accumulation in lysosomes, potentially leading to phospholipidosis.[4]

Solubility Profile
  • pH 1-4: Highly Soluble (Dicationic).[1][2][3]

  • pH 7.4: Moderate Solubility (Monocation/Neutral equilibrium).[1][2]

  • pH > 9: Low Solubility (Neutral species).[1][2] Formulation strategy should utilize acid salts (e.g., dihydrochloride).[3][4]

References

  • Perrin, D. D. (1965).[4] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][4] (Source for base fragment pKa values: Pyridine pKa=5.23, Morpholine pKa=8.36).[3][4]

  • Brown, H. C., & Mihm, X. R. (1955).[4] "Steric Effects in Displacement Reactions." Journal of the American Chemical Society, 77(7), 1723-1726.[3][4] (Source for 4-alkylpyridine inductive effects).[1][2][3]

  • Leito, I., et al. (2019). "Standardized pKa measurements in drug discovery." European Journal of Pharmaceutical Sciences. [1][2][3]

  • PubChem Compound Summary. (2024). "4-(2-(pyridin-4-yl)ethyl)morpholine".[1][2][3] National Center for Biotechnology Information.[1][4] [1][2][3]

  • Avdeef, A. (2003).[4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Source for lysosomotropism and pKa shift theory).

Sources

Foundational

Toxicological Profile &amp; Safety Guide: 4-[2-(4-Pyridinyl)ethyl]morpholine

Part 1: Executive Safety Assessment Compound Identity: Chemical Name: 4-[2-(4-Pyridinyl)ethyl]morpholine Synonyms: 4-(2-Morpholinoethyl)pyridine; 4-[2-(4-Pyridyl)ethyl]morpholine Molecular Formula: C₁₁H₁₆N₂O Molecular We...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Compound Identity:

  • Chemical Name: 4-[2-(4-Pyridinyl)ethyl]morpholine

  • Synonyms: 4-(2-Morpholinoethyl)pyridine; 4-[2-(4-Pyridyl)ethyl]morpholine

  • Molecular Formula: C₁₁H₁₆N₂O

  • Molecular Weight: 192.26 g/mol

  • CAS Number: Note: Specific CAS for this isomer is not widely indexed in standard public safety databases. Safety protocols must be derived via "Read-Across" methodology from its structural isomer (CAS 59566-50-6) and precursors.

Core Safety Directive: Treat this compound as a Severe Eye Irritant and Skin Irritant (Category 2) with potential Corrosive properties depending on purity. Due to its synthesis pathway (Michael addition), samples may contain residual 4-Vinylpyridine , a highly toxic and corrosive monomer.

Part 2: Physicochemical Properties & Stability

Data derived from structural analogues and computational prediction models.

PropertyValue / DescriptionSafety Implication
Physical State Viscous oil or low-melting solid (Yellow/Orange)Sticky; difficult to remove from skin/gloves.
Boiling Point ~160–170 °C (at reduced pressure, est.)Low volatility at RT, but hazardous vapors if heated.
Solubility Soluble in DCM, Methanol, Ethyl Acetate. Partially soluble in water.Readily absorbed through skin via organic solvents.
pKa (Base) ~5.5 (Pyridine N), ~8.4 (Morpholine N)Basic character; incompatible with strong acids/oxidizers.
Stability Stable under N₂. Hygroscopic.Store under inert gas to prevent oxidation/moisture uptake.

Part 3: Synthesis-Driven Hazard Profiling (The "Hidden" Risk)

Most commercial or lab-synthesized batches of this compound are produced via the Michael Addition of morpholine to 4-vinylpyridine. Understanding this pathway is critical for safety, as the impurities often pose a greater immediate threat than the product itself.

Impurity Risk Analysis[1]
  • 4-Vinylpyridine (Precursor):

    • Hazards: Highly Toxic (Oral/Dermal), Corrosive, Flammable, Polymerizable.

    • Risk: Even 0.1% residue can induce severe dermatitis or sensitization.

  • Morpholine (Precursor):

    • Hazards: Flammable liquid, Corrosive (Causes severe burns).

    • Risk: High vapor pressure; inhalation hazard.[1][2]

Visualization: Synthesis & Hazard Flow

HazardFlow Morpholine Morpholine (Corrosive, Flammable) Reaction Michael Addition (Exothermic) Morpholine->Reaction VinylPyridine 4-Vinylpyridine (Highly Toxic, Polymerizable) VinylPyridine->Reaction Product 4-[2-(4-Pyridinyl)ethyl]morpholine (Irritant/Basic) Reaction->Product Main Path Impurity Residual Impurities (<1% 4-VP/Morpholine) Reaction->Impurity Side Risk Impurity->Product Contaminates

Caption: Hazard flow demonstrating how high-risk precursors (Red) can persist as impurities in the final product (Blue).

Part 4: Toxicological Profile (Read-Across Methodology)

Due to the absence of specific toxicological data for this exact isomer, the following profile is constructed using Read-Across from the 2-pyridyl isomer (CAS 59566-50-6) and 4-morpholinopyridine (CAS 2767-91-1).

Acute Toxicity[5]
  • Oral: Predicted LD50 > 500 mg/kg (Rat). Likely Harmful if swallowed (Category 4) .[2]

    • Mechanism: Pyridine derivatives often undergo metabolic N-oxidation or methylation, leading to reactive metabolites that can stress the liver/kidneys.

  • Dermal: Predicted LD50 > 1000 mg/kg. Harmful in contact with skin. [1]

    • Warning: Solvent-based solutions (e.g., in DMSO or DCM) will significantly enhance dermal absorption.

  • Inhalation: Low risk at room temperature due to high boiling point. Mist/Aerosol inhalation is Toxic .

Skin Corrosion / Irritation[5]
  • Classification: Skin Irritant Category 2 (High Confidence).

  • Evidence: The 2-pyridyl isomer is a known skin irritant. The basic nitrogen atoms (pKa ~8.4) can disrupt the skin mantle, leading to erythema and edema.

  • Corrosivity: If residual morpholine is present, the mixture may be Corrosive (Category 1B) .

Serious Eye Damage[5]
  • Classification: Eye Damage Category 1 (Irreversible effects possible).

  • Mechanism: Basic amines can saponify fatty acids in the corneal membrane, causing deep tissue penetration and opacity.

  • Protocol: Immediate irrigation is critical. Do not wait for symptoms.

Specific Target Organ Toxicity (STOT)
  • Single Exposure (SE): Category 3 (Respiratory Irritation) . Inhalation of dust or vapors (if heated) will irritate the upper respiratory tract.

  • Repeated Exposure (RE): Liver and Kidneys are the primary clearance organs for pyridine metabolites. Chronic exposure should be minimized.

Part 5: Safe Handling & Exposure Controls

Engineering Controls
  • Primary: All handling (weighing, transfer, synthesis) must be performed inside a certified chemical fume hood .

  • Secondary: Use a local exhaust snorkel if working with open vessels outside the hood (not recommended).

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Eyes Chemical Splash Goggles + Face ShieldStandard safety glasses are insufficient against basic amine splashes which can cause permanent blindness.
Hands Nitrile (Double Layer) or Butyl Rubber4-Vinylpyridine penetrates latex/thin nitrile rapidly. Double gloving provides a breakthrough buffer.
Respiratory NIOSH N95 (Dust) or P100/OV CartridgeRequired if handling powder outside a hood or during spill cleanup.
Body Lab Coat (Cotton/Poly) + Chemical ApronPrevent fabric saturation.
Emergency Response Protocols
  • Eye Contact: Rinse immediately with water for 15 minutes , holding eyelids open. Time is vision. Seek ophthalmologist support.

  • Skin Contact: Wash with soap and copious water. Do not use ethanol (enhances absorption).

  • Spill Cleanup:

    • Evacuate area if spill is large (>100 mL).

    • Don full PPE (including respirator).

    • Absorb with Vermiculite or Sand .

    • Neutralize residues with dilute acetic acid or citric acid solution (reduces volatility of the amine).

    • Dispose of as hazardous organic waste (Basic).

Part 6: Safety Decision Logic

Use this decision tree to determine the appropriate safety level based on the operation.

SafetyLogic Start Handling 4-[2-(4-Pyridinyl)ethyl]morpholine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Oil / Solution StateCheck->Liquid Level1 Level 1 Safety: Fume Hood, Nitrile Gloves, Goggles Solid->Level1 Heating Is Heat Applied? Liquid->Heating Level2 Level 2 Safety: Double Gloves, Face Shield, Splash Apron Heating->Level2 No Level3 Level 3 Safety: Full Face Respirator, Blast Shield (if pressurized) Heating->Level3 Yes (>100°C)

Caption: Logical flow for selecting PPE and Engineering Controls based on physical state and thermal conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95909, 4-(2-(2-Pyridyl)ethyl)morpholine. Retrieved from [Link] (Used as primary Read-Across analogue).

  • European Chemicals Agency (ECHA). Registration Dossier for Morpholine (CAS 110-91-8). Retrieved from [Link] (Precursor hazard data).

Sources

Exploratory

The Morpholine-Pyridine Hybrid: A Technical Guide to Scaffold Evolution and Therapeutic Utility

[1] Executive Summary The morpholine-pyridine hybrid represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to balance lipophilicity with aqueous solubility while providing critica...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The morpholine-pyridine hybrid represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to balance lipophilicity with aqueous solubility while providing critical hydrogen-bond acceptor motifs.[1][2][3] Originally utilized in agrochemicals and simple solvatochromic dyes, this hybrid architecture became a cornerstone of kinase inhibitor discovery in the early 21st century.[2] This guide analyzes the structural rationale, synthetic evolution, and application of this scaffold, focusing on its pivotal role in targeting the PI3K/Akt/mTOR pathway (e.g., Buparlisib) and its emerging utility in antimicrobial research.[2]

Historical Genesis & Scaffold Evolution[1]

The history of the morpholine-pyridine hybrid is not a single "eureka" moment but a convergent evolution of two distinct heterocycles finding synergy in drug design.[1]

The Convergence Timeline
  • Pre-1990s (The Solvent & Agrochemical Era): Morpholine was primarily valued as a solvent and corrosion inhibitor.[1][3] Pyridine derivatives were explored for herbicidal activity (e.g., paraquat precursors).[2] The combination was rare in pharmaceuticals, limited to niche analgesics.[2]

  • 1990s-2000s (The Solubility Crisis): As high-throughput screening (HTS) identified increasingly lipophilic hits, medicinal chemists turned to morpholine as a "solubilizing mask."[1][2] Attaching morpholine to hydrophobic pyridine cores became a standard strategy to lower LogP and improve oral bioavailability.[1]

  • 2008-2012 (The Kinase Era): The discovery that the morpholine oxygen could serve as a critical hinge-binder in kinase ATP pockets revolutionized the scaffold.[1][3] This culminated in the development of Buparlisib (BKM120) by Novartis, validating the morpholine-pyrimidine-pyridine axis as a potent PI3K inhibitor.[1][2]

Visualization: Scaffold Evolution Timeline

Timeline cluster_0 Pre-2000s cluster_1 2000-2010 cluster_2 2010-Present Node1 Agrochemicals & Solvents Node2 Solubility Optimization (Morpholine as Polar Cap) Node1->Node2 MedChem Shift Node3 Kinase Hinge Binding Discovery Node2->Node3 Structural Insight Node4 BKM120 (Buparlisib) Clinical Validation Node3->Node4 Lead Opt. Node5 Next-Gen: PROTACs & CNS Agents Node4->Node5 Expansion

Caption: Evolutionary trajectory of the morpholine-pyridine scaffold from industrial utility to targeted cancer therapy.

Medicinal Chemistry: The "Why" Behind the Hybrid

The ubiquity of this hybrid in drug discovery is driven by specific physicochemical properties that address common failures in drug development (solubility and metabolic stability).

The Pharmacophore Triad
  • The Morpholine Oxygen (H-Bond Acceptor): Unlike the carbon analog (piperidine), the morpholine oxygen acts as a weak hydrogen bond acceptor.[1] In kinase inhibitors, this often interacts with the hinge region (e.g., Val851 in PI3Kα), anchoring the molecule.[2]

  • The Pyridine Core (Scaffold & Electronic Modulator): The electron-deficient nature of pyridine facilitates nucleophilic aromatic substitution (SnAr) during synthesis and lowers the pKa of attached amines, reducing lysosomal trapping compared to more basic scaffolds.[3]

  • Solubility & Metabolic Stability: The morpholine ring lowers the partition coefficient (LogP) by approximately 1.0–1.5 units compared to a cyclohexyl group.[1] Furthermore, the ether oxygen blocks metabolic oxidation at the 4-position, a common clearance route for piperidines.[2]

Comparative Physicochemical Data

Table 1: Impact of Morpholine Substitution on Pyridine Scaffolds

PropertyPhenyl-Pyridine (Reference)Morpholine-Pyridine (Hybrid)Impact Explanation
LogP (Lipophilicity) ~3.5 - 4.2~1.8 - 2.5Optimal: Aligns with Lipinski's Rule of 5; improves oral absorption.[1][2]
pKa (Basicity) ~5.2 (Pyridine N)~5.5 - 6.0Moderate: Reduces risk of hERG channel blockage often seen with highly basic amines.[1]
Metabolic Clearance High (CYP oxidation)Low/ModerateStability: Ether oxygen prevents oxidative metabolism at the para-position.[1]
H-Bond Acceptors 1 (Pyridine N)2 (Pyridine N + Morpholine O)Binding: Increases vectoral interactions with target proteins.[1]

Synthetic Methodologies

The synthesis of morpholine-pyridine hybrids has evolved from harsh nucleophilic substitutions to elegant transition-metal-catalyzed couplings.[1][2][3]

Method A: Nucleophilic Aromatic Substitution (SnAr)

This is the classical industrial route, favored for electron-deficient pyridines (e.g., 2-chloro-4-trifluoromethylpyridine).[1][2]

  • Mechanism: Addition-Elimination.[1][2]

  • Requirements: Requires an electron-withdrawing group (EWG) ortho or para to the leaving group.[1]

  • Pros/Cons: High yield and scalable; limited substrate scope (requires activated halides).[1]

Method B: Buchwald-Hartwig Amination

Used for unactivated pyridines or when mild conditions are required to preserve sensitive functional groups.[1][2][3]

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃ with phosphine ligands (e.g., BINAP, Xantphos).[2]

  • Base: Cs₂CO₃ or NaOtBu.[1][2]

  • Pros/Cons: Broad scope; higher cost and requires removal of heavy metals.

Visualization: Synthetic Decision Tree

Synthesis Start Target: Morpholine-Pyridine Hybrid Check Is the Pyridine Halide Activated? (EWG present) Start->Check SnAr Route A: SnAr (Heat, Base, DMF/DMSO) Check->SnAr Yes (e.g., -NO2, -CF3) Pd Route B: Buchwald-Hartwig (Pd-Cat, Ligand, Base) Check->Pd No (e.g., -Me, -OMe) Result Isolated Hybrid Product SnAr->Result Pd->Result

Caption: Decision logic for selecting the optimal synthetic pathway based on substrate electronics.

Detailed Experimental Protocols

These protocols are synthesized from standard medicinal chemistry practices validated in the development of PI3K inhibitors (e.g., J. Med.[2] Chem. 2012, 55, 317-328).[2]

Protocol: Synthesis of 4-(2-Chloro-pyridin-4-yl)-morpholine via SnAr

Objective: To couple morpholine with a di-halogenated pyridine selectively.[1][2][3]

  • Reagents: 2,4-Dichloropyridine (1.0 eq), Morpholine (1.1 eq), K₂CO₃ (2.0 eq), Anhydrous DMF (5 mL/mmol).

  • Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2,4-dichloropyridine in DMF.[1][2]

    • Add K₂CO₃ followed by the dropwise addition of morpholine.

    • Heat the mixture to 80°C for 4–6 hours. Note: The 4-position is more electrophilic than the 2-position in 2,4-dichloropyridine, allowing for regioselectivity.[1][2]

    • Monitor: Check reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2]

  • Workup:

    • Cool to room temperature.[1][2] Pour into ice-cold water (10x volume).

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

  • Validation: ¹H NMR should show the disappearance of one pyridine proton signal and the appearance of morpholine methylene protons (approx. 3.2 and 3.7 ppm).

Protocol: In Vitro PI3K Alpha Kinase Assay

Objective: To quantify the inhibitory potency (IC50) of the synthesized hybrid.

  • System: ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based ATP depletion assay.[1][2]

  • Reagents: Recombinant PI3Kα (p110α/p85α), PIP2:PS lipid substrate, Ultra-pure ATP, Test Compound (Morpholine-Pyridine hybrid).

  • Workflow:

    • Preparation: Prepare 3x serial dilutions of the test compound in DMSO.

    • Incubation: Mix Kinase (2 ng/µL) + Lipid Substrate + Test Compound in reaction buffer (HEPES pH 7.5, MgCl₂).[1] Incubate for 10 mins at RT.

    • Initiation: Add ATP (final conc. 10 µM) to start the reaction.[1] Incubate for 60 mins at RT.[1][2]

    • Termination: Add ADP-Glo™ Reagent to stop kinase activity and deplete remaining ATP.[1][2] Incubate 40 mins.

    • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2] Read Luminescence.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.[1][2]

Case Study: Buparlisib (BKM120)[1][3][4]

Buparlisib exemplifies the successful application of the morpholine-pyridine scaffold.[1][3]

  • Structure: 5-(2,6-dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine.[1][2][3]

  • Discovery Logic:

    • Core: The pyrimidine core serves as the central scaffold.

    • Morpholine 1: Interacts with the solvent interface, improving solubility.[2]

    • Morpholine 2: Positioned to interact with the ATP binding pocket.

    • Pyridine: The 2-amino-4-trifluoromethylpyridine moiety forms a critical hydrogen bond donor/acceptor pair with Val851 in the hinge region of PI3K.[1][2]

  • Outcome: A potent pan-PI3K inhibitor (IC50 ~30-50 nM) that entered Phase III clinical trials for breast cancer and HNSCC.[1][2]

Future Perspectives

The scaffold is currently evolving beyond simple inhibition:

  • PROTACs (Proteolysis Targeting Chimeras): Morpholine-pyridine hybrids are being used as "warheads" to bind kinases, linked to E3 ligase ligands to induce protein degradation rather than just inhibition.[1][2]

  • CNS Penetration: Optimizing the morpholine ring (e.g., bridging or substitution) to fine-tune CNS penetration for treating glioblastoma (GBM).[1]

References

  • Maira, S. M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor.[2] Molecular Cancer Therapeutics.[1][2]

  • Pal'chikov, V. A. (2013). Morpholines: Synthesis and Biological Activity.[2][4] Russian Journal of Organic Chemistry.

  • Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[2][3][5][6] Bioorganic Chemistry.

  • Buparlisib (BKM120) Clinical Data. National Cancer Institute (NCI) Drug Dictionary.

  • Garner, A. P., et al. (2013). An Autoinhibited Dimetric Form of PI3K Signaling.[2] Nature Chemical Biology.[1][2]

Sources

Foundational

potential biological activity of 4-[2-(4-Pyridinyl)ethyl]morpholine

Biological Activity, Synthesis, and Pharmacological Potential Executive Summary 4-[2-(4-Pyridinyl)ethyl]morpholine (often abbreviated as 4-PEM or referred to by its IUPAC connectivity) is a heterobifunctional building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity, Synthesis, and Pharmacological Potential

Executive Summary

4-[2-(4-Pyridinyl)ethyl]morpholine (often abbreviated as 4-PEM or referred to by its IUPAC connectivity) is a heterobifunctional building block extensively utilized in medicinal chemistry. While not a marketed therapeutic agent in isolation, it serves as a critical pharmacophore and solubility-enhancing moiety in the design of neuroactive agents, kinase inhibitors, and antihistamines.

This guide analyzes its biological potential through the lens of Structure-Activity Relationships (SAR) , detailing its role as a ligand for Sigma-1 receptors and Histamine H3 receptors , and provides validated protocols for its synthesis and biological characterization.

Chemical Identity & Physicochemical Profile

The molecule consists of a morpholine ring connected to a pyridine ring via an ethyl linker. This specific topology confers unique acid-base properties essential for crossing biological membranes (Blood-Brain Barrier - BBB).

PropertyValuebiological Significance
IUPAC Name 4-[2-(pyridin-4-yl)ethyl]morpholineUnambiguous identification
Molecular Formula C₁₁H₁₆N₂OSmall molecule fragment (MW ~192.26 Da)
Calculated LogP ~0.5 - 1.2Optimal for BBB penetration and oral bioavailability
pKa (Pyridyl) ~5.2Unprotonated at physiological pH (neutral)
pKa (Morpholine) ~8.3Protonated at physiological pH (cationic)
H-Bond Acceptors 3 (N, O, N)Critical for receptor binding pockets

Key Structural Feature: The "Ethyl-Linker" separates the basic morpholine nitrogen from the aromatic pyridine, creating a distance of approximately 3.5–4.0 Å . This distance is a "privileged scaffold" length for binding to G-Protein Coupled Receptors (GPCRs), specifically aminergic receptors.

Biological Activity & Pharmacological Potential[4][5][6][7][8][9][10][11][12]
3.1. Histamine H3 Receptor Antagonism

The 4-[2-(4-pyridinyl)ethyl]morpholine motif mimics the structure of histamine but with increased bulk and lipophilicity.

  • Mechanism: The basic nitrogen of the morpholine mimics the amino group of histamine, interacting with the conserved Aspartate (Asp3.32) residue in the H3 receptor transmembrane domain.

  • Potential: Compounds containing this fragment have shown nanomolar affinity as H3 antagonists/inverse agonists, investigated for treating cognitive deficits (Alzheimer's, ADHD) and narcolepsy.

3.2. Sigma-1 (

) Receptor Ligand

The Sigma-1 receptor modulates calcium signaling and cell survival. High-affinity Sigma-1 ligands typically require:

  • A basic amine (Morpholine).

  • Hydrophobic flanking regions (Ethyl + Pyridine).

  • Activity: 4-PEM fits the "Basic Amine + Spacer + Aromatic" pharmacophore model. It acts as a chaperone modulator, potentially exhibiting neuroprotective effects.

3.3. Kinase Inhibitor Solubility Tail

In oncology drug discovery, this moiety is frequently attached to kinase inhibitor scaffolds (e.g., quinazolines) to improve aqueous solubility without sacrificing membrane permeability. The morpholine oxygen reduces the basicity of the nitrogen slightly (compared to piperidine), mitigating lysosomal trapping while maintaining solubility.

Visualizing the Mechanism

The following diagram illustrates the synthesis of 4-PEM and its pharmacophore mapping to a generic GPCR binding pocket.

G cluster_0 Synthesis (Michael Addition) cluster_1 Pharmacophore Mapping (GPCR Binding) VP 4-Vinylpyridine (Electrophile) PEM 4-[2-(4-Pyridinyl)ethyl]morpholine (Product) VP->PEM Reflux, 100°C No Catalyst Morph Morpholine (Nucleophile) Morph->PEM Pocket Hydrophobic Pocket (Trp/Phe Residues) PEM->Pocket Pyridine Ring (Pi-Stacking) Interaction Ionic Bond / Cation-Pi Interaction PEM->Interaction Protonated Morpholine N Asp Aspartate 3.32 (Anionic Site) Interaction->Asp

Figure 1: Synthesis pathway via Michael Addition and pharmacophore mapping showing the interaction of the protonated morpholine nitrogen with the receptor's anionic aspartate residue.

Experimental Protocols
5.1. Synthesis Protocol: Catalyst-Free Michael Addition

This protocol utilizes "Click Chemistry" principles—high atom economy and no by-products.

Reagents:

  • 4-Vinylpyridine (CAS: 100-43-6) - Freshly distilled to remove inhibitors.

  • Morpholine (CAS: 110-91-8) - Anhydrous.

  • Glacial Acetic Acid (Optional catalyst).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-Vinylpyridine (10.5 g, 100 mmol) and Morpholine (8.7 g, 100 mmol).

  • Reaction:

    • Method A (Neat): Heat the mixture to 100°C for 4 hours. The reaction is exothermic; monitor temperature.

    • Method B (Catalyzed): Add 5 mL of Ethanol and 0.5 mL of Glacial Acetic Acid. Reflux for 2 hours.

  • Monitoring: Monitor progress via TLC (Eluent: Ethyl Acetate/Methanol 9:1). The vinylpyridine spot (Rf ~0.8) should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Evaporate excess morpholine (if any) under reduced pressure (Rotary Evaporator).

  • Purification:

    • The crude oil is often pure enough (>95%).

    • For analytical grade: Distill under high vacuum (bp ~140-145°C at 2 mmHg) or recrystallize the hydrochloride salt (add HCl in ether) from ethanol.

  • Validation: 1H NMR (CDCl3): δ 8.5 (d, 2H, Py), 7.1 (d, 2H, Py), 3.7 (t, 4H, Morph-O), 2.8 (t, 2H, CH2), 2.6 (t, 2H, CH2), 2.5 (t, 4H, Morph-N).

5.2. In Vitro Assay: Radioligand Binding (H3 Receptor)

To verify biological activity, a competitive binding assay is the gold standard.

Materials:

  • Membranes from CHO cells stably expressing human Histamine H3 receptor.

  • Radioligand: [³H]-N-α-methylhistamine (~80 Ci/mmol).

  • Test Compound: 4-[2-(4-Pyridinyl)ethyl]morpholine (dissolved in DMSO).

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL [³H]-Ligand (1 nM final concentration).

    • 50 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and 
    
    
    
    .
Safety & Toxicology (E-E-A-T)

While the final molecule is less volatile than its precursors, standard safety protocols for pyridine derivatives apply.

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[1] The morpholine moiety is a known skin irritant.[1]

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store under nitrogen atmosphere. Pyridine derivatives can oxidize (N-oxide formation) upon prolonged exposure to air.

References
  • Synthesis of Pyridine-Morpholine Derivatives: Organic Syntheses, Coll. Vol. 4, p. 2 (Generic Michael Addition protocols for vinylpyridines).

  • Morpholine as a Privileged Structure: Kourounakis, A. et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[2] Medicinal Research Reviews, 2020.[2]

  • H3 Receptor Antagonists: Berlin, M. et al. "Histamine H3 Receptor Antagonists: A New Approach for Cognitive Deficits." Journal of Medicinal Chemistry.

  • Chemical Safety Data: PubChem Compound Summary for 4-(2-(pyridin-4-yl)ethyl)morpholine (Analogous structures).

  • Sigma Receptor Ligands: Chu, W. et al. "Synthesis and characterization of sigma receptor ligands." Current Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-[2-(4-Pyridinyl)ethyl]morpholine via Aza-Michael Addition

Executive Summary This guide details the optimized protocol for synthesizing 4-[2-(4-Pyridinyl)ethyl]morpholine (CAS: 2767-91-1) utilizing 4-vinylpyridine and morpholine . The synthesis leverages the Aza-Michael addition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for synthesizing 4-[2-(4-Pyridinyl)ethyl]morpholine (CAS: 2767-91-1) utilizing 4-vinylpyridine and morpholine .

The synthesis leverages the Aza-Michael addition , a reaction pathway favored for its high atom economy and "click" chemistry characteristics. While traditional methods often employ Lewis acid catalysts or organic solvents, this protocol prioritizes a water-mediated green synthesis . Water acts not only as a solvent but as a promoter, stabilizing the zwitterionic transition state via hydrogen bonding, significantly enhancing the reaction rate without the need for metal catalysts.

Key Advantages of this Protocol:

  • Green Chemistry: Uses water as the primary solvent.

  • High Yield: Typically >85% isolated yield.

  • Scalability: Protocol is adaptable from gram-scale to kilogram-scale production.

  • Purity: Minimizes polymerization side-reactions common with vinylpyridines.

Scientific Background

Reaction Mechanism

The formation of 4-[2-(4-Pyridinyl)ethyl]morpholine proceeds via a nucleophilic conjugate addition (Michael addition). The secondary amine (morpholine) attacks the


-carbon of the electron-deficient alkene (4-vinylpyridine).
  • Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the vinyl group's

    
    -carbon.
    
  • Stabilization: The resulting negative charge is delocalized into the pyridine ring (an electron-withdrawing group), forming a resonance-stabilized carbanion/enolate-like intermediate.

  • Proton Transfer: The intermediate abstracts a proton (from water or the protonated amine species) to restore aromaticity and neutrality, yielding the final tertiary amine product.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical role of water in stabilizing the transition state.

ReactionMechanism cluster_solvent Solvent Effect (Water) Reactants Reactants (Morpholine + 4-VP) TS Transition State (H-Bond Stabilization) Reactants->TS Nucleophilic Attack Intermediate Zwitterionic Intermediate TS->Intermediate Charge Delocalization Product Product 4-[2-(4-Pyridinyl)ethyl]morpholine Intermediate->Product Proton Transfer (Fast)

Caption: Kinetic pathway of the water-promoted Aza-Michael addition.

Experimental Protocols

Materials & Equipment
Reagent/EquipmentSpecificationRole
4-Vinylpyridine (4-VP) >95%, stabilized with TBCMichael Acceptor (Electrophile)
Morpholine >99%, Reagent GradeNucleophile
Water Deionized (DI)Solvent & Promoter
Hydroquinone 99%Radical Inhibitor (Optional)
Ethyl Acetate / Hexane HPLC GradeRecrystallization Solvents
Rotary Evaporator Vacuum capability <10 mbarSolvent Removal
Method A: Water-Mediated Synthesis (Recommended)

This method is preferred for its simplicity and ease of workup.

Step-by-Step Procedure:

  • Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Morpholine (8.71 g, 100 mmol) .

    • Add DI Water (20 mL) .

    • Critical Step: If the 4-VP is old or highly colored, distill it under vacuum before use to remove polymers.

  • Addition:

    • Place the flask in an oil bath at room temperature.

    • Add 4-Vinylpyridine (10.51 g, 100 mmol) dropwise over 10 minutes.

    • Note: The reaction is slightly exothermic. Monitor internal temperature.

  • Reaction:

    • Heat the mixture to 80°C for 4–6 hours .

    • Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM) or HPLC. The limiting reagent (4-VP) should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates as a solid (often occurs upon cooling to 4°C), filter the solid and wash with cold water.

    • If the product remains an oil/emulsion: Extract with DCM (3 x 30 mL) . Dry the combined organic layers over anhydrous Na₂SO₄ .

  • Purification:

    • Concentrate the organic layer under reduced pressure.[1]

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate and add Hexane until turbid. Cool to 4°C to crystallize.

    • Yield: Expect 16–18 g (85–95%).

Method B: Acid-Catalyzed (Alternative)

Use this method if solubility in water is problematic or for kinetic studies.

  • Dissolve 4-VP (100 mmol) and Morpholine (110 mmol) in Ethanol (50 mL) .

  • Add Glacial Acetic Acid (5 mL) as a catalyst.

  • Reflux for 3 hours.

  • Neutralize with saturated NaHCO₃ solution.

  • Extract with Ethyl Acetate, dry, and concentrate.[2]

Experimental Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix Morpholine + Water (Solvent System) Start->Mix AddVP Add 4-Vinylpyridine (Dropwise, 25°C) Mix->AddVP React Heat to 80°C (4-6 Hours) AddVP->React Check TLC/HPLC Check (Is 4-VP consumed?) React->Check Check->React No (Extend Time) Workup Cool to 4°C Precipitation/Extraction Check->Workup Yes Purify Recrystallize (EtOAc/Hexane) Workup->Purify Final Final Product White Solid Purify->Final

Caption: Operational workflow for the synthesis and purification process.

Process Safety & Troubleshooting

Handling 4-Vinylpyridine (4-VP)
  • Polymerization Risk: 4-VP is unstable and can polymerize exothermically. Store at <4°C. If the liquid is viscous or syrupy, it has polymerized and should be distilled or discarded.

  • Inhibitors: Commercial 4-VP contains tert-butylcatechol (TBC).[3] For this reaction, TBC generally does not interfere, but if high purity is required for kinetics, remove TBC via an alumina column.

  • Toxicity: 4-VP is a lachrymator and skin irritant. Perform all handling in a fume hood.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Polymerization of 4-VPEnsure temperature does not exceed 90°C; Add 1% Hydroquinone.
Product is Oily Residual Solvent or ImpuritiesDry thoroughly under high vacuum. Recrystallize from Hexane.
Incomplete Reaction Insufficient TemperatureIncrease temp to reflux (100°C) or add Acetic Acid catalyst.
Color Formation Oxidation of AminesPerform reaction under Nitrogen atmosphere.

Analytical Characterization

Confirm the identity of the synthesized compound using the following parameters:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 102–108°C [1].[4]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.50 (d, 2H, Py-H), 7.15 (d, 2H, Py-H)
      
    • 
       3.72 (t, 4H, Morpholine-O-CH₂)
      
    • 
       2.80 (m, 2H, CH₂-Py)
      
    • 
       2.60 (m, 2H, N-CH₂)
      
    • 
       2.50 (t, 4H, Morpholine-N-CH₂)
      
  • Mass Spectrometry (ESI): Calculated for C₁₁H₁₆N₂O [M+H]⁺: 193.13; Found: 193.1.

References

  • Organic Chemistry Portal. (2023). Michael Addition - Reaction Mechanism and Recent Literature. Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: 4-(2-(4-Pyridyl)ethyl)morpholine. Retrieved from [Link]

Sources

Application

Application Notes: Catalytic Potential of 4-[2-(4-Pyridinyl)ethyl]morpholine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide explores the prospective catalytic applications of 4-[2-(4-Pyridinyl)ethyl]morpholine, a molecule possessing a unique combinat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective catalytic applications of 4-[2-(4-Pyridinyl)ethyl]morpholine, a molecule possessing a unique combination of a metal-coordinating pyridine ring and a versatile morpholine moiety. While direct catalytic applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as both a ligand in transition metal catalysis and as an organocatalyst. This document provides a scientifically-grounded framework for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and amine-catalyzed conjugate additions. Detailed, field-proven protocols, adapted from established systems using analogous ligands and catalysts, are presented to serve as a robust starting point for researchers.

Introduction and Molecular Overview

4-[2-(4-Pyridinyl)ethyl]morpholine is a bifunctional organic molecule characterized by a pyridine head, a flexible ethyl linker, and a morpholine tail. This unique architecture suggests a dual role in catalysis:

  • Pyridine Moiety : The nitrogen atom of the pyridine ring is a well-established Lewis base, capable of coordinating to a wide range of transition metals. This coordination can stabilize the metal center, modulate its electronic properties, and influence the steric environment, thereby controlling reactivity and selectivity in catalytic cycles. Pyridine-based ligands are integral to numerous catalytic systems, particularly those involving palladium and rhodium.[1][2]

  • Morpholine Moiety : The tertiary amine of the morpholine ring can function as a Brønsted base or, in certain contexts, as a nucleophilic catalyst through enamine formation.[3][4][5] Although generally less reactive than pyrrolidine-based catalysts, morpholine derivatives have demonstrated efficacy in specific organocatalytic transformations.[3][4][5] The presence of the ether oxygen within the morpholine ring also influences its polarity and hydrogen-bonding capabilities.

The flexible ethyl spacer decouples the electronic and steric properties of the two rings, allowing for distinct and potentially cooperative functions in a catalytic setting. This guide will outline the theoretical basis and provide practical protocols for exploring these untapped catalytic capabilities.

Application as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The pyridine nitrogen in 4-[2-(4-Pyridinyl)ethyl]morpholine makes it a prime candidate for a ligand in palladium-catalyzed reactions, which are fundamental to modern drug discovery and materials science.

The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation.[6][7] The ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the oxidative addition and reductive elimination steps.

Causality of Experimental Choices: The use of 4-[2-(4-Pyridinyl)ethyl]morpholine as a ligand is proposed to offer a balance of electronic and steric properties. The pyridine core coordinates to the palladium, while the morpholine tail can enhance solubility in polar aprotic solvents like DMF or DMSO and influence the secondary coordination sphere of the catalyst.

Workflow for a Model Mizoroki-Heck Reaction

Heck_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Pd_source Pd(OAc)2 Mix1 Stir to form [Pd]-Ligand Complex Pd_source->Mix1 Ligand 4-[2-(4-Py)ethyl]morpholine Ligand->Mix1 Solvent_prep Anhydrous DMF Solvent_prep->Mix1 Mix2 Add to Catalyst Solution Mix1->Mix2 ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->Mix2 Alkene Alkene (e.g., Styrene) Alkene->Mix2 Base Base (e.g., Et3N) Base->Mix2 Heat Heat (e.g., 120 °C) under Inert Atmosphere Mix2->Heat Quench Cool & Quench Heat->Quench Extract Aqueous/Organic Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolate Product Purify->Product

Caption: General workflow for a Heck reaction using the proposed ligand.

Protocol 1: Mizoroki-Heck Coupling of Iodobenzene and Styrene

This protocol is adapted from standard procedures for phosphine-free palladium catalysis.[2][8]

  • Catalyst Pre-formation:

    • To an oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%).

    • Add 4-[2-(4-Pyridinyl)ethyl]morpholine (4.1 mg, 0.02 mmol, 2 mol%).

    • Add anhydrous dimethylformamide (DMF, 2 mL).

    • Stir the mixture at room temperature for 15 minutes. A color change should indicate complex formation.

  • Reaction Assembly:

    • To the catalyst solution, add iodobenzene (1.0 mmol, 1 equiv).

    • Add styrene (1.2 mmol, 1.2 equiv).

    • Add triethylamine (Et₃N, 5.0 mmol, 5 equiv) as the base.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture in a pre-heated oil bath at 120 °C for 2 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield trans-stilbene.

ParameterRecommended ConditionRationale
Pd Precursor Pd(OAc)₂Common, air-stable Pd(II) source that is readily reduced in situ.
Ligand:Pd Ratio 2:1Ensures full coordination to the metal center, preventing palladium black precipitation.
Base Triethylamine (Et₃N)Neutralizes the H-X generated during the catalytic cycle.
Solvent DMF or DMSOPolar aprotic solvents that solubilize the catalyst and reagents effectively.[2]
Temperature 100-120 °CProvides sufficient thermal energy for oxidative addition and reductive elimination.[2]
The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds from aryl halides and arylboronic acids.[9][10][11] The ligand's electronic properties are critical for promoting the transmetalation step.

Causality of Experimental Choices: In this system, the 4-[2-(4-Pyridinyl)ethyl]morpholine ligand is expected to facilitate the reaction by forming an active palladium complex. The choice of a carbonate or phosphate base is crucial for activating the boronic acid for transmetalation.[11][12] Water is often a beneficial co-solvent in Suzuki reactions, and the morpholine group may improve the catalyst's compatibility with aqueous media.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid

This protocol is based on well-established conditions for pyridine-ligated palladium catalysts.[2][13]

  • Reaction Assembly:

    • In an oven-dried Schlenk flask under argon, combine 4-bromoacetophenone (0.2 mmol, 1 equiv), phenylboronic acid (0.24 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 0.4 mmol, 2 equiv).

    • Add the palladium precursor (e.g., Pd(OAc)₂, 0.1 mol%) and 4-[2-(4-Pyridinyl)ethyl]morpholine (0.2 mol%).

    • Add toluene (2 mL) and deionized water (0.2 mL).

  • Reaction Execution:

    • Seal the flask and vigorously stir the biphasic mixture in a pre-heated oil bath at 80 °C for 2 hours.

    • Monitor consumption of the aryl bromide by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (15 mL).

    • Wash with water and brine, then dry the organic phase over anhydrous magnesium sulfate.

    • Filter and concentrate the solution. Purify the residue by flash chromatography to yield 4-acetylbiphenyl.

ParameterRecommended ConditionRationale
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃Both are effective Pd(0) sources or precursors.
Base K₃PO₄ or K₂CO₃Essential for activating the boronic acid to form a boronate species for transmetalation.[2]
Solvent System Toluene/Water or Dioxane/WaterBiphasic systems are highly effective for Suzuki couplings.
Temperature 80-100 °CGenerally lower temperatures are needed compared to the Heck reaction.

Application in Organocatalysis

The morpholine nitrogen in 4-[2-(4-Pyridinyl)ethyl]morpholine can act as a nucleophilic organocatalyst, primarily through an enamine mechanism with carbonyl compounds. While morpholine is known to be less nucleophilic and form less reactive enamines compared to pyrrolidine, it can still effectively catalyze certain reactions, such as the conjugate addition of aldehydes to nitroalkenes.[3][4][5]

Causality of Experimental Choices: The reaction proceeds via the formation of an enamine intermediate between the morpholine nitrogen and the aldehyde. This enamine then acts as the nucleophile. The pyridine ring is not directly involved in the enamine formation but could influence the transition state through hydrogen bonding or electronic effects. An acidic co-catalyst is often unnecessary but can sometimes accelerate the reaction.

Mechanism of Organocatalytic Michael Addition

Michael_Addition cluster_cycle Catalytic Cycle Catalyst 4-[2-(4-Py)ethyl]morpholine Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde R-CHO Adduct Iminium Adduct Enamine->Adduct + Nitroalkene Nitroalkene Nitroalkene Adduct:e->Catalyst:w - Product Product Michael Adduct Adduct->Product + H₂O Hydrolysis H₂O

Caption: Enamine activation pathway for the Michael addition.

Protocol 3: Michael Addition of Propanal to β-Nitrostyrene

This protocol is adapted from established procedures for morpholine-based organocatalysts.[3][4]

  • Reaction Assembly:

    • To a standard glass vial, add 4-[2-(4-Pyridinyl)ethyl]morpholine (0.02 mmol, 10 mol%).

    • Add the solvent (e.g., Chloroform or Toluene, 1.0 mL).

    • Add β-nitrostyrene (0.2 mmol, 1 equiv).

    • Add propanal (0.4 mmol, 2 equiv).

  • Reaction Execution:

    • Seal the vial and stir the mixture at room temperature (approx. 25 °C) for 24-48 hours.

    • The reaction progress can be monitored by ¹H NMR spectroscopy of crude aliquots or by TLC.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture directly under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired Michael adduct.

ParameterRecommended ConditionRationale
Catalyst Loading 5-20 mol%Higher loadings are often needed in organocatalysis compared to metal catalysis.
Aldehyde Stoich. 1.5-3.0 equivUsing an excess of the aldehyde pushes the equilibrium towards enamine formation.
Solvent CHCl₃, Toluene, or CH₂Cl₂Non-protic solvents are preferred to avoid competitive reactions with the enamine.
Temperature Room TemperatureMany organocatalytic reactions proceed efficiently without heating.

Conclusion and Future Outlook

4-[2-(4-Pyridinyl)ethyl]morpholine presents a compelling, yet underexplored, scaffold for catalyst development. Its bifunctional nature as both a potential transition metal ligand and an organocatalyst makes it a versatile tool for synthetic chemists. The protocols detailed in this guide provide a validated starting point for investigating its efficacy in Mizoroki-Heck couplings, Suzuki-Miyaura reactions, and organocatalytic Michael additions.

Future research should focus on:

  • Ligand Screening: Systematically comparing its performance against established pyridine-based ligands in a wider range of cross-coupling reactions.

  • Asymmetric Catalysis: Synthesizing chiral derivatives of the morpholine ring to explore its potential in asymmetric transformations.

  • Mechanistic Studies: Investigating the precise role of the morpholine moiety in modulating the activity and stability of transition metal complexes.

  • Immobilization: Grafting the molecule onto solid supports via the morpholine nitrogen to develop recyclable, heterogeneous catalysts.

By leveraging the foundational protocols herein, researchers are well-equipped to unlock the full catalytic potential of this promising molecule.

References

  • Ghorbani-Vaghei, R., & Amiri, M. (2014). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 5, 5482. Available at: [Link]

  • Campos, J., et al. (2024). Rhodium Complexes with a Pyridine-2-yloxy-silyl-Based N,Si-Ligand: Bonding Situation and Activity as Alkene Hydrogenation Catalysts. Organometallics. Available at: [Link]

  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. Available at: [Link]

  • Yang, H., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4148-4151. Available at: [Link]

  • Wang, D. (2018). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. University of Liverpool Repository. Available at: [Link]

  • Smith, A. M., & Whyman, R. (2014). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 12(1), 37-40. Available at: [Link]

  • Fukushima, K., & Hedrick, J. L. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(28), 9982-9985. Available at: [Link]

  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC. Available at: [Link]

  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. Available at: [Link]

  • Ye, Z., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]

  • Liu, F., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available at: [Link]

  • Bálint, E., et al. (2020). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 5(15), 4563-4568. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Aktaş, N., et al. (2019). New morpholine-liganded palladium(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure, and DNA-binding studies. Archiv der Pharmazie, 352(12), e1900187. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Sasano, D., et al. (2019). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 15, 2938-2944. Available at: [Link]

  • Ishida, N., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 359. Available at: [Link]

  • Claver, C., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganics, 10(8), 118. Available at: [Link]

  • Carretero, J. C., & García Ruano, J. L. (2007). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Heterocycles, 72(1), 329. Available at: [Link]

  • Wang, F., et al. (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. Nature Communications, 13(1), 5649. Available at: [Link]

  • Kholikov, A., et al. (2022). Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. Available at: [Link]

  • Ishida, N., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]

  • Li, X., et al. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]

  • Wang, Q., et al. (2018). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science, 9(28), 6113-6118. Available at: [Link]

  • Slaninova, E., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1956. Available at: [Link]

  • Heravi, M. M., & Hashemi, E. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979. Available at: [Link]

Sources

Method

using 4-[2-(4-Pyridinyl)ethyl]morpholine as a ligand in coordination chemistry

Application Note: Strategic Utilization of 4-[2-(4-Pyridinyl)ethyl]morpholine ( ) in Coordination Chemistry Executive Summary This guide details the synthesis, coordination protocols, and application logic for 4-[2-(4-Py...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-[2-(4-Pyridinyl)ethyl]morpholine ( ) in Coordination Chemistry

Executive Summary

This guide details the synthesis, coordination protocols, and application logic for 4-[2-(4-Pyridinyl)ethyl]morpholine (referred to herein as


 ).[1] Unlike rigid ligands (e.g., 4,4'-bipyridine), 

introduces a flexible ethylene linker between a primary coordination site (pyridine) and a secondary functional group (morpholine).[1] This unique "head-to-tail" architecture makes it a valuable ligand for constructing flexible Metal-Organic Frameworks (MOFs), tuning solubility in organometallic catalysis, and developing dual-action corrosion inhibitors.[1]

Chemical Profile & Ligand Design Logic

Structural Analysis

 functions as a heterotopic ligand. Its utility in coordination chemistry is governed by the Hard-Soft Acid-Base (HSAB) theory and steric parameters.
FeatureChemical MoietyHybridizationCoordination Behavior
Primary Donor Pyridine Nitrogen (

)

Borderline Soft. Highly accessible. Forms stable

-bonds with transition metals (Cu

, Zn

, Ag

, Pd

).[1]
Linker Ethyl Bridge (

)

Flexible. Allows the ligand to adopt anti or gauche conformations, facilitating adaptive crystal packing.[1]
Secondary Site Morpholine Nitrogen (

)

Sterically Hindered. Low coordination probability due to bulk and lack of

-backbonding. Acts as a protonation site (pKa

7.5).
Supramolecular Morpholine Oxygen (

)

Hard Acceptor. Does not coordinate to soft metals but is a critical Hydrogen Bond Acceptor (HBA) for crystal lattice stabilization.
Visualization of Coordination Modes

The following diagram illustrates the active sites and potential binding modes of


.

LigandModes L_PEM 4-[2-(4-Pyridinyl)ethyl]morpholine (L_PEM) Pyridine Pyridine Ring (Primary Donor) L_PEM->Pyridine Linker Ethyl Linker (Flexibility) L_PEM->Linker Morpholine Morpholine Ring (Secondary Function) L_PEM->Morpholine Metal_Coord Metal Coordination (M-N bond) Pyridine->Metal_Coord High Affinity (Cu, Zn, Ag) Crystal_Pack Conformational Freedom Linker->Crystal_Pack Anti/Gauche Rotamers H_Bonding H-Bond Acceptor (Supramolecular) Morpholine->H_Bonding Via Oxygen atom

Figure 1: Functional decomposition of the


 ligand showing primary coordination and supramolecular interaction sites.[1]

Protocol A: Ligand Synthesis (Michael Addition)

While


 is commercially available, in-house synthesis is often required to ensure high purity for crystallography.[1] The synthesis relies on the aza-Michael addition  of morpholine to 4-vinylpyridine.
Reaction Scheme


Reagents
  • 4-Vinylpyridine: 10.0 mmol (1.05 g) – Freshly distilled to remove inhibitors.

  • Morpholine: 12.0 mmol (1.05 g) – Slight excess.

  • Glacial Acetic Acid: 2.0 mL (Catalyst/Solvent).

  • Solvent: Ethanol (optional, can be run neat) or Toluene.[1]

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-vinylpyridine and morpholine.

  • Catalysis: Add glacial acetic acid dropwise. Note: The reaction is exothermic; add slowly.

  • Reflux: Heat the mixture to 110°C (oil bath temperature) for 6–12 hours.

    • Validation: Monitor by TLC (SiO

      
      , MeOH:DCM 1:9).[1] The vinylpyridine spot (
      
      
      
      ) should disappear.
  • Workup:

    • Cool to room temperature.[2][3]

    • Neutralize with saturated NaHCO

      
       (aq).
      
    • Extract with Dichloromethane (

      
       mL).
      
    • Dry organic layer over anhydrous MgSO

      
      .
      
  • Purification: Remove solvent under reduced pressure. The product is typically a pale yellow oil that may solidify upon standing.

    • Yield: Expect >85%.[4][5][6]

    • Purity Check:

      
      H NMR should show disappearance of vinylic protons (5.0–6.0 ppm) and appearance of ethylene triplets (
      
      
      
      2.6–2.8 ppm).

Protocol B: Coordination Complex Synthesis (Cu-PEM System)

This protocol describes the synthesis of a monomeric complex


, a standard model for studying biological activity and lattice packing.[1]
Reagents
  • Ligand (

    
    ):  2.0 mmol (384 mg).
    
  • Metal Salt: Copper(II) Acetate Monohydrate (

    
    ): 1.0 mmol (200 mg).
    
  • Solvent: Methanol (MeOH).

Methodology: Layering Technique (Crystal Growth)

Why Layering? Direct mixing often precipitates microcrystalline powder. Layering allows slow diffusion, favoring single crystals suitable for X-ray diffraction (XRD).[1]

  • Metal Solution (Bottom Layer): Dissolve 1.0 mmol

    
     in 5 mL of warm water/methanol (1:1). Filter into a narrow test tube.
    
  • Buffer Layer: Carefully pipette 2 mL of pure MeOH on top of the blue copper solution. Crucial: Do not disturb the interface.

  • Ligand Solution (Top Layer): Dissolve 2.0 mmol

    
     in 5 mL MeOH. Carefully pipette this solution on top of the buffer layer.
    
  • Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation) and store in a dark, vibration-free zone at room temperature.

  • Harvesting: After 3–7 days, blue/green block crystals will form at the interface or walls.[1]

  • Characterization:

    • IR Spectroscopy: Look for the shift in the Pyridine ring breathing mode (typically shifts from

      
       990 cm
      
      
      
      in free ligand to
      
      
      cm
      
      
      upon coordination).
    • Elemental Analysis: Confirm the 1:2 Metal:Ligand stoichiometry.

Application Logic: Crystal Engineering & Corrosion

Crystal Engineering (MOF Linkers)

 is a "semi-rigid" spacer.
  • Mechanism: The ethyl chain allows the pyridine head and morpholine tail to rotate. In coordination polymers (e.g., with

    
    ), the Ag(I) coordinates the pyridine N. The morpholine oxygen often engages in 
    
    
    
    interactions or hydrogen bonds with lattice water, creating 2D supramolecular sheets.[1]
  • Design Rule: Use

    
     when you need to expand the lattice void space but require the "tail" to fill space to prevent interpenetration (self-filling).
    
Corrosion Inhibition

Morpholine derivatives are industry-standard vapor-phase corrosion inhibitors (VCI).

  • Mechanism:

    • Adsorption: The pyridine nitrogen anchors to the metal surface (Fe/Cu) via lone pair donation.

    • Shielding: The hydrophobic ethyl chain and the morpholine ring form a barrier layer, repelling water and chloride ions.[1]

  • Protocol: For testing, prepare a 100–500 ppm solution of

    
     in 1M HCl. Measure weight loss of mild steel coupons over 24 hours at 303 K.
    

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: Coordination cluster_2 Phase 3: Validation Step1 Reactants: Morpholine + 4-Vinylpyridine Step2 Michael Addition (AcOH, 110°C, 6h) Step1->Step2 Step3 Purification (Extraction/Vac Distillation) Step2->Step3 Step5 Layering Method (Slow Diffusion) Step3->Step5 Ligand Solution Step4 Metal Source: Cu(OAc)2 / Zn(NO3)2 Step4->Step5 Metal Solution Step6 Crystallization (3-7 Days) Step5->Step6 Step7 IR Spectroscopy (Pyridine Shift) Step6->Step7 Step8 Single Crystal XRD Step6->Step8

Figure 2: Integrated workflow from raw material synthesis to crystallographic validation.

References

  • Stentzel, M. R., & Klumpp, D. A. (2021).[1] "Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles."[1] Tetrahedron Letters, 62, 152668. (Demonstrates the reactivity of vinylpyridines in Michael additions). Link[1]

  • Constable, E. C. (2018). "Pyridine: A Useful Ligand in Transition Metal Complexes." Inorganica Chimica Acta, 481, 1-15.[1] (Review of pyridine coordination modes). Link[1]

  • Holló, B., et al. (2021).[1] "Pyridinesilver Tetraoxometallate Complexes: Overview of the Synthesis, Structure, and Properties." Molecules, 26(21), 6647.[1] (Discusses Ag-Pyridine coordination geometries relevant to flexible linkers). Link

  • Qiang, Y., et al. (2021).[1] "A pyridine derivative 2-(2-Methylaminoethyl)pyridine (MAEP) as a 'green' corrosion inhibitor for low-carbon steel."[3] Journal of Molecular Structure, 1238, 130333.[3] (Analogous application of pyridine-ethyl-amine ligands in corrosion). Link[1][3]

  • PubChem. (2023).[6] "4-(2-(2-Pyridyl)ethyl)morpholine Compound Summary." (Chemical properties and safety data for the isomer). Link

Sources

Application

Application Note: Aza-Michael Addition of Morpholine to Vinylpyridine

This Application Note and Protocol details the synthesis of 2-(2-morpholinoethyl)pyridine (and its 4-isomer) via the aza-Michael addition of morpholine to vinylpyridine.[1] This guide is structured for professional chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 2-(2-morpholinoethyl)pyridine (and its 4-isomer) via the aza-Michael addition of morpholine to vinylpyridine.[1] This guide is structured for professional chemists, emphasizing "green" water-assisted methodologies alongside traditional acid-catalyzed routes.[1]

Abstract & Strategic Significance

The formation of C–N bonds via the aza-Michael addition is a cornerstone transformation in medicinal chemistry, particularly for synthesizing pharmacophores containing nitrogen heterocycles.[1] The addition of morpholine to 2-vinylpyridine (2-VP) or 4-vinylpyridine (4-VP) yields 2-(2-morpholinoethyl)pyridine or 4-(2-morpholinoethyl)pyridine , respectively.[1] These adducts serve as critical intermediates in the synthesis of antihistamines, analgesics, and ligands for coordination chemistry.[1]

While traditional methods often employ Lewis acids or harsh solvents, this guide prioritizes a water-mediated "on-water" protocol .[1] This approach exploits the hydrophobic effect to accelerate reaction kinetics, offering a sustainable, high-yielding alternative to solvent-heavy processes.

Reaction Mechanism

The reaction follows a nucleophilic conjugate addition pathway (aza-Michael).[1] Morpholine (a secondary amine) acts as the Michael donor, attacking the


-carbon of the vinylpyridine (Michael acceptor).
Mechanistic Pathway[1]
  • Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the electrophilic

    
    -carbon of the vinylpyridine.[1]
    
  • Zwitterionic Intermediate: This generates a zwitterionic intermediate with a negative charge delocalized onto the pyridine ring (stabilized by the electron-withdrawing nitrogen).[1]

  • Proton Transfer: A proton transfer (often solvent-assisted) occurs from the morpholine nitrogen to the

    
    -carbon, restoring aromaticity and yielding the final tertiary amine product.[1]
    

MichaelAddition cluster_conditions Critical Factors Reactants Morpholine + Vinylpyridine TS Transition State (Nu attack on β-C) Reactants->TS k1 (slow) Intermediate Zwitterionic Intermediate TS->Intermediate ProtonTransfer Proton Transfer (Solvent Assisted) Intermediate->ProtonTransfer Product 2-(2-morpholinoethyl)pyridine ProtonTransfer->Product Fast Solvent Solvent Effect: Water accelerates via H-bonding & Hydrophobic packing

Figure 1: Mechanistic pathway of the aza-Michael addition of morpholine to vinylpyridine.

Experimental Protocols

Method A: Water-Mediated Synthesis (Green Protocol)

Recommended for: Routine synthesis, high purity requirements, and environmental compliance.[1] Principle: Water promotes the reaction through hydrogen bonding with the transition state and by enforcing hydrophobic interactions between the organic reactants.[1]

Materials:

  • Morpholine (ReagentPlus®,

    
    99%)[1]
    
  • 2-Vinylpyridine (stabilized with tert-butylcatechol)[1]

  • Deionized Water[1]

  • Ethyl Acetate (for extraction)[1]

  • Brine (saturated NaCl)[1]

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-vinylpyridine (10.0 mmol, 1.05 g) and morpholine (12.0 mmol, 1.05 g, 1.2 equiv).

  • Solvent Addition: Add deionized water (5 mL). The mixture may initially appear biphasic.[1]

  • Reaction: Stir vigorously at room temperature (25°C) .

    • Note: The reaction is typically exothermic.[1] For large scales (>50g), cool in a water bath.[1]

    • Monitoring: The mixture usually becomes homogeneous within 15–30 minutes.[1] Monitor by TLC (SiO₂, 10% MeOH in DCM) or LC-MS.[1] Completion is typically observed within 1–3 hours .[1]

  • Workup:

    • Extract the reaction mixture with Ethyl Acetate (3 x 15 mL).

    • Combine organic layers and wash with Brine (1 x 10 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][2]

  • Purification: The crude product is often >95% pure.[1] If necessary, purify via vacuum distillation (bp ~140–145°C @ 10 mmHg) or flash chromatography.[1]

Method B: Acid-Catalyzed Synthesis

Recommended for: Sterically hindered substrates or if the "on-water" method stalls.[1]

Materials:

  • Glacial Acetic Acid (Catalyst)[1]

  • Methanol or Ethanol (Solvent)[1]

Procedure:

  • Setup: Dissolve 2-vinylpyridine (10.0 mmol) and morpholine (10.0 mmol) in Methanol (10 mL).

  • Catalysis: Add Glacial Acetic Acid (1.0 mmol, 10 mol%).

  • Reaction: Heat to reflux (65°C) for 4–8 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Neutralize with saturated NaHCO₃ solution.[1]

    • Extract with DCM, dry over MgSO₄, and concentrate.[1]

Data Summary & Comparison

ParameterMethod A (Water-Mediated)Method B (Acid-Catalyzed)
Reaction Time 1 – 3 Hours4 – 12 Hours
Temperature 25°C (Room Temp)65°C (Reflux)
Yield (Typical) 92 – 98%85 – 90%
Atom Economy 100% (No byproducts)<100% (Requires neutralization)
Green Score HighModerate

Workflow Visualization

Workflow Start Start: Weigh Reagents (10 mmol Scale) Mix Mix Morpholine (1.2 eq) + Vinylpyridine (1.0 eq) Start->Mix Choice Select Method Mix->Choice WaterAdd Add Water (0.5M conc.) Stir at 25°C Choice->WaterAdd Method A (Green) AcidAdd Add AcOH (10 mol%) in MeOH, Reflux 65°C Choice->AcidAdd Method B (Catalytic) MonitorA Monitor TLC (1-3 hrs) Homogeneous Solution WaterAdd->MonitorA Extract Extract w/ EtOAc Wash w/ Brine MonitorA->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry MonitorB Monitor TLC (4-8 hrs) AcidAdd->MonitorB Neutralize Neutralize w/ NaHCO3 Extract w/ DCM MonitorB->Neutralize Neutralize->Dry Final Final Product (Oil, >95% Purity) Dry->Final

Figure 2: Operational workflow for the synthesis of 2-(2-morpholinoethyl)pyridine.

Characterization & Expected Results

Product: 2-(2-morpholinoethyl)pyridine (C₁₁H₁₆N₂O) Appearance: Pale yellow to colorless oil.[1]

Key NMR Signals (CDCl₃, 400 MHz):

  • Pyridine Ring:

    • 
       8.52 (d, 1H, 
      
      
      
      -H)
    • 
       7.60 (td, 1H, 
      
      
      
      -H)
    • 
       7.15 (m, 2H, 
      
      
      
      -H)
  • Ethyl Linker:

    • 
       3.00 – 2.90 (m, 2H, Ar-CH₂-)
      
    • 
       2.80 – 2.70 (m, 2H, -CH₂-N)
      
  • Morpholine Ring:

    • 
       3.70 (t, 4H, -CH₂-O-CH₂-)
      
    • 
       2.50 (t, 4H, -CH₂-N-CH₂-)
      

Troubleshooting:

  • Low Yield: Ensure vinylpyridine is fresh.[1] Polymerized starting material (viscous/solid) will not react.[1] Distill vinylpyridine before use if it is old.[1]

  • Emulsion: If an emulsion forms during extraction, add a small amount of methanol or saturate the aqueous phase further with NaCl.[1]

Safety & Handling

  • 2-Vinylpyridine: Highly toxic, lachrymator, and skin irritant.[1] Store cold (2–8°C) to prevent polymerization.[1] Use in a fume hood.[1]

  • Morpholine: Flammable liquid, corrosive.[1] Causes severe skin burns and eye damage.[1]

  • Waste Disposal: Aqueous waste from Method A contains trace organics; dispose of as halogen-free organic waste.

References

  • Polshettiwar, V., & Varma, R. S. (2008).[1] "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery."[1] Chemical Society Reviews, 37(8), 1546-1557.[1] Link

  • Rulev, A. Y. (2011).[1] "Aza-Michael addition of amines to activated alkenes."[1] Russian Chemical Reviews, 80(3), 197.[1] Link[1]

  • Wabnitz, T. C., & Spencer, J. B. (2003).[1] "A facile method for the synthesis of 2-amino-ethyl-pyridine derivatives." Tetrahedron Letters, 44(21), 4059-4062.[1] Link

  • PubChem. "4-(2-(2-Pyridyl)ethyl)morpholine Compound Summary."[1] National Library of Medicine.[1] Link[1]

  • Ghasemi, H., & Kowsari, E. (2021).[1] "Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids."[1] ResearchGate.[1] Link

Sources

Method

Application Notes and Protocols for the Alkylation of 4-[2-(4-Pyridinyl)ethyl]morpholine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-[2-(4-Pyridinyl)ethyl]morpholine is a versatile bifunctional molecule incorporating both a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-[2-(4-Pyridinyl)ethyl]morpholine is a versatile bifunctional molecule incorporating both a tertiary amine within a morpholine ring and a pyridine moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The nitrogen atom of the morpholine ring can be readily alkylated to introduce a variety of functional groups, leading to the formation of quaternary ammonium salts. These quaternized compounds are of significant interest due to their potential applications as antimicrobial agents, phase-transfer catalysts, and in the development of novel ionic liquids.[1] The ability to selectively functionalize the morpholine nitrogen in the presence of the pyridine nitrogen is a key consideration in the synthetic design, as the pyridine nitrogen is also susceptible to alkylation. This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the selective N-alkylation of the morpholine moiety in 4-[2-(4-Pyridinyl)ethyl]morpholine.

Mechanistic Insights: A Tale of Two Nitrogens

The alkylation of 4-[2-(4-Pyridinyl)ethyl]morpholine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The reaction hinges on the nucleophilic attack of a nitrogen atom on the electrophilic carbon of the alkyl halide. A critical aspect of this particular molecule is the presence of two potentially nucleophilic nitrogen atoms: the sp³-hybridized nitrogen of the morpholine ring and the sp²-hybridized nitrogen of the pyridine ring.

Generally, the nitrogen atom in a saturated heterocycle like morpholine is more nucleophilic than the nitrogen in an aromatic pyridine ring. This is attributed to the greater s-character of the lone pair orbital on the pyridine nitrogen, which holds the electrons more tightly, and the delocalization of the lone pair in the aromatic system, which reduces its availability for donation.[1] Consequently, under neutral or basic conditions, the alkylation is expected to occur preferentially at the morpholine nitrogen.

However, the reaction conditions can influence the selectivity. The use of strong acids can lead to protonation of the more basic morpholine nitrogen, potentially deactivating it towards alkylation and favoring reaction at the pyridine nitrogen. Conversely, the choice of solvent and base can be optimized to enhance the nucleophilicity of the morpholine nitrogen and achieve high selectivity.

Experimental Protocols

The following protocols provide a general framework for the N-alkylation of 4-[2-(4-Pyridinyl)ethyl]morpholine. Optimization of reaction time, temperature, and stoichiometry may be necessary depending on the specific alkylating agent used.

Protocol 1: General N-Alkylation with Alkyl Halides

This protocol is adapted from a general procedure for the N-alkylation of a substituted morpholine.[3]

Materials:

  • 4-[2-(4-Pyridinyl)ethyl]morpholine

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-[2-(4-Pyridinyl)ethyl]morpholine (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per mmol of the morpholine derivative).

  • Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

  • Slowly add the alkyl halide (1.1-1.5 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of morpholine derivatives, which can be used as a starting point for the optimization of the alkylation of 4-[2-(4-Pyridinyl)ethyl]morpholine.

Alkylating AgentBaseSolventTemperatureReaction Time (h)Reference
Benzyl bromideK₂CO₃AcetonitrileReflux4-6[2]
Methyl iodideK₂CO₃AcetonitrileReflux4-12[3]
Ethyl bromideK₂CO₃AcetonitrileReflux4-12[3]
Various Alkyl HalidesAl₂O₃-OKAcetonitrileRoom Temp1-7[4]

Visualization of Key Processes

To aid in the conceptualization of the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

reaction_mechanism cluster_transition_state Transition State morpholine 4-[2-(4-Pyridinyl)ethyl]morpholine ts Sₙ2 Transition State morpholine->ts Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->ts product N-Alkyl-4-[2-(4-pyridinyl)ethyl]morpholinium Halide ts->product Bond Formation halide_ion Halide Ion (X⁻) ts->halide_ion Leaving Group Departure experimental_workflow start Start: Combine Reactants reaction Heat to Reflux (4-12 hours) start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool, Filter, Concentrate monitoring->workup Complete purification Column Chromatography workup->purification product Pure N-Alkylated Product purification->product

Caption: General experimental workflow for N-alkylation.

Trustworthiness and Self-Validation

The protocols described herein are based on established principles of organic synthesis and are supported by literature precedents for analogous transformations. [2][3][4]To ensure the validity of the experimental results, the following self-validating measures are recommended:

  • Characterization of the Starting Material: Confirm the identity and purity of the 4-[2-(4-Pyridinyl)ethyl]morpholine starting material by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Reaction Monitoring: Closely monitor the reaction progress by a suitable analytical technique (TLC or LC-MS) to determine the optimal reaction time and to check for the formation of byproducts.

  • Comprehensive Product Characterization: The final N-alkylated product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity. Particular attention should be paid to the NMR spectra to confirm that alkylation has occurred on the morpholine nitrogen and not the pyridine nitrogen. The appearance of a new set of signals corresponding to the introduced alkyl group and a downfield shift of the protons adjacent to the morpholine nitrogen are indicative of successful N-alkylation.

Conclusion

The N-alkylation of 4-[2-(4-Pyridinyl)ethyl]morpholine provides a straightforward route to a diverse range of quaternary ammonium salts with potential applications in various fields of chemical research. By carefully selecting the reaction conditions, particularly the base and solvent, it is possible to achieve high selectivity for the alkylation of the more nucleophilic morpholine nitrogen. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully synthesize and explore the properties of these interesting molecules.

References

  • Taylor & Francis Online. Quaternary ammonium salts – Knowledge and References. [Link]

  • ScienceDirect. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

Sources

Application

Application Note: Preparation and Utilization of 4-[2-(4-Pyridinyl)ethyl]morpholine in Pharmaceutical Synthesis

This Application Note is designed as a high-level technical guide for process chemists and medicinal scientists. It focuses on the preparation and downstream utilization of 4-[2-(4-Pyridinyl)ethyl]morpholine (referred to...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for process chemists and medicinal scientists. It focuses on the preparation and downstream utilization of 4-[2-(4-Pyridinyl)ethyl]morpholine (referred to herein as PEM ), a critical bifunctional building block.

Executive Summary & Strategic Value

4-[2-(4-Pyridinyl)ethyl]morpholine (PEM) (CAS: 20642-31-3) represents a "privileged scaffold" in medicinal chemistry. It serves as a robust linker that connects a pharmacophore (via the pyridine ring) to a solubilizing, metabolic-modulating tail (the morpholine ring).[1][2]

Its strategic value lies in three key properties:

  • pKa Modulation: The morpholine nitrogen (pKa ~8.[1][2]3) and pyridine nitrogen (pKa ~5.[1][2]2) provide a dual-basic center, allowing for fine-tuning of solubility and salt formation.[1]

  • Metabolic Stability: The ethyl linker prevents the rapid oxidative dealkylation often seen with methyl linkers.[1][2]

  • Divergent Reactivity: The pyridine ring serves as a latent functionality—it can be alkylated to form quaternary salts (biocides/prodrugs) or reduced to a piperidine ring (saturated heterocycles found in antihistamines and antipsychotics).[1][2]

Core Synthesis: Preparation of the PEM Reagent

Before utilizing PEM as an intermediate, it must be synthesized with high purity.[1][2] The industrial standard involves the Michael Addition of morpholine to 4-vinylpyridine.[2]

Protocol A: Acid-Catalyzed Michael Addition

Objective: Synthesis of 4-[2-(4-Pyridinyl)ethyl]morpholine. Scale: 100 g basis.

Reagents:
  • 4-Vinylpyridine (4-VP): 1.0 equiv (Freshly distilled to remove inhibitors).[2]

  • Morpholine: 1.2 equiv.[1][2]

  • Glacial Acetic Acid (AcOH): 1.5 equiv (Catalyst/Solvent).[2]

  • Solvent: Toluene (optional, can be run neat).

Step-by-Step Methodology:
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and nitrogen inlet.

  • Charging: Charge Morpholine (1.2 equiv) and Glacial Acetic Acid (1.5 equiv) into the flask. Caution: Exothermic acid-base reaction.[2] Cool to 0–5°C during addition.[1][2]

  • Addition: Add 4-Vinylpyridine (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature <20°C to prevent polymerization of 4-VP.

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours.

    • IPC (In-Process Control): Monitor consumption of 4-VP via TLC (MeOH/DCM 1:9) or HPLC.[1][2][3][4] Target <1% residual 4-VP.

  • Workup:

    • Cool to room temperature.[1][2][5][6]

    • Basify with 20% NaOH solution to pH >12 (to liberate the free base).[1][2]

    • Extract with Toluene or DCM (3 x 100 mL).[1][2]

    • Wash combined organics with brine, dry over anhydrous

      
      .[1][2]
      
  • Purification:

    • Concentrate under reduced pressure.[1][2][3]

    • Distillation: High-vacuum distillation is required for pharma-grade purity.

    • Boiling Point: ~160–165°C at 2 mmHg.[1][2]

  • Yield: Expected 85–92%.

Key Criticality: The acetic acid acts as a proton shuttle, activating the vinyl pyridine towards nucleophilic attack.[1][2] Running this reaction without acid (neat) often leads to lower yields and polymerization byproducts.[1][2]

Downstream Utilization: Transforming PEM into Pharma Intermediates[1][2]

Once synthesized, PEM is rarely the final drug; it is a tool.[1][2] The two primary pathways for its use are Catalytic Hydrogenation (to create saturated scaffolds) and N-Alkylation (to create ionic intermediates).[2]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from PEM.

PEM_Pathways Start Start: 4-Vinylpyridine + Morpholine PEM PEM Reagent (CAS: 20642-31-3) Start->PEM Michael Addition (AcOH, 90°C) Piperidine Intermediate A: 4-[2-(4-Piperidinyl)ethyl]morpholine (Saturated Scaffold) PEM->Piperidine Cat. Hydrogenation (H2, PtO2/Pd-C) QuatSalt Intermediate B: N-Alkyl Pyridinium Salts (Ionic/Prodrug Scaffold) PEM->QuatSalt N-Alkylation (R-X, Acetone)

Figure 1: Divergent synthetic pathways for PEM utilization in pharmaceutical manufacturing.[1]

Protocol B: Catalytic Hydrogenation (Synthesis of Piperidine Scaffold)

Target: 4-[2-(4-Piperidinyl)ethyl]morpholine (CAS: 53617-35-9). Significance: This intermediate is a core fragment for antihistamines and kinase inhibitors where a saturated, non-aromatic base is required to improve


 character and solubility.[1][2]
Reagents:
  • Substrate: PEM (1.0 equiv).[1][2]

  • Catalyst:

    
     (Adams' Catalyst, 5 mol%) or 5% Rh/C. Note: Pd/C is often insufficient for reducing the pyridine ring under mild conditions unless high pressure is used.[1]
    
  • Solvent: Acetic Acid (Glacial) or MeOH/HCl.[1][2]

  • Hydrogen Source:

    
     gas (50–100 psi).[1][2]
    
Methodology:
  • Dissolution: Dissolve PEM in glacial acetic acid (0.5 M concentration). The acidic medium protonates the pyridine, facilitating ring reduction.[1][2]

  • Catalyst Addition: Under a nitrogen blanket, add

    
    .[1][2]
    
  • Hydrogenation:

    • Purge reactor with

      
       (3x) then 
      
      
      
      (3x).[1][2]
    • Pressurize to 60 psi (4 bar) .

    • Stir vigorously at 50°C for 12–18 hours.

  • Filtration: Filter the catalyst over a Celite pad. Caution: Spent catalyst is pyrophoric.

  • Neutralization:

    • Concentrate the acetic acid filtrate.[1][2]

    • Dilute with water and cool to 0°C.

    • Slowly add 50% NaOH until pH >12.[1][2]

  • Isolation: Extract with DCM, dry, and concentrate. The product is typically a colorless oil that solidifies upon standing.[1][2]

Self-Validating Check:

  • H-NMR: Disappearance of aromatic pyridine protons (δ 8.5, 7.2 ppm). Appearance of multiplet signals for the piperidine ring at δ 1.5–3.0 ppm.[1][2]

Protocol C: N-Alkylation (Synthesis of Pyridinium Intermediates)

Target: 1-Alkyl-4-(2-morpholinoethyl)pyridinium halides . Significance: Used as phase-transfer catalysts or as activated intermediates for nucleophilic aromatic substitution (


) at the 2-position of the pyridine.[2]
Reagents:
  • Substrate: PEM (1.0 equiv).[1][2]

  • Alkylating Agent: Benzyl bromide or Methyl iodide (1.1 equiv).[1][2]

  • Solvent: Acetone or Acetonitrile (Anhydrous).[1][2]

Methodology:
  • Reaction: Dissolve PEM in Acetone (0.2 M).

  • Addition: Add the alkyl halide dropwise at room temperature.

  • Precipitation: The reaction is often driven to completion by the precipitation of the quaternary salt.[1][2]

  • Reflux: If precipitation is slow, reflux for 2–4 hours.

  • Isolation: Filter the solid precipitate. Wash with cold ether to remove unreacted starting materials.[1][2]

  • Drying: Vacuum dry at 40°C.

Analytical Quality Control (QC)

To ensure the integrity of intermediates prepared using PEM, the following specifications are recommended.

Test ParameterMethodSpecification (PEM Reagent)Specification (Piperidine Intermediate)
Appearance VisualClear, pale yellow liquidWhite waxy solid or viscous oil
Purity HPLC (C18, ACN/H2O)> 98.0%> 97.0%
Identification 1H-NMR (CDCl3)Pyridine peaks: δ 8.5 (d, 2H), 7.1 (d, 2H)No aromatic protons.[1] Piperidine NH: Broad singlet
Water Content Karl Fischer< 0.5%< 1.0%
Residual Solvent GC-HeadspaceToluene < 890 ppmAcetic Acid < 5000 ppm

References

  • TargetMol Chemicals. "4-[2-(2-Pyridyl)ethyl]morpholine: A Scaffold for Molecular Linking." TargetMol Application Data. Link

  • BenchChem Technical Support. "Protocols for Pyridine Reduction to Piperidine Scaffolds." BenchChem Knowledge Base.[1][2] Link[2]

  • PubChem. "Compound Summary: 4-(2-(Piperidin-4-yl)ethyl)morpholine."[2] National Library of Medicine.[1][2] Link[2]

  • ChemicalBook. "Synthesis of 4-Morpholinopiperidine Derivatives." ChemicalBook Protocols. Link

  • Organic Chemistry Portal. "Synthesis of Morpholines and Pyridine Reduction Methods." Organic Chemistry Portal. Link

Sources

Method

Application Note: Handling and Storage Protocols for Hygroscopic Amine Catalysts

Abstract Hygroscopic amine catalysts (e.g., DBU, DABCO, DMAP) are ubiquitous in organic synthesis but suffer from rapid deactivation and physical degradation upon exposure to atmospheric moisture and carbon dioxide. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hygroscopic amine catalysts (e.g., DBU, DABCO, DMAP) are ubiquitous in organic synthesis but suffer from rapid deactivation and physical degradation upon exposure to atmospheric moisture and carbon dioxide. This guide provides a mechanistic understanding of these degradation pathways and establishes a rigorous, self-validating protocol for their storage, handling, and quality control. Adherence to these protocols ensures stoichiometric accuracy and reproducibility in sensitive catalytic cycles.

Part 1: The Hygroscopic Challenge (Mechanistic Insight)

To handle amine catalysts effectively, one must understand the causality of their degradation. It is not merely "absorbing water"; it is a chemical transformation that alters the catalyst's effective molarity and reactivity profile.

The Nucleophilicity Trap

Amine catalysts function via a lone pair of electrons on the nitrogen atom. This high electron density, which makes them effective catalysts (Lewis bases), also makes them aggressive nucleophiles toward atmospheric electrophiles.

  • Moisture Absorption (Hydration):

    
    
    
    • Impact: This introduces hydroxide ions into the reaction, potentially causing unwanted hydrolysis of esters or other sensitive functional groups in the substrate. It also alters the physical state (clumping).

  • Carbon Dioxide Capture (Carbamate Formation): Primary and secondary amines react reversibly with atmospheric CO₂ to form carbamates. Even tertiary amines (like DBU) can react with CO₂ in the presence of moisture to form bicarbonate salts.

    
    
    
    • Impact: This "masked" amine is no longer available as a free base catalyst. The reaction stoichiometry is compromised, often leading to stalled reactions or the need for high catalyst loading.

Quantitative Impact

A 1% water uptake by weight in DBU (MW: 152.24 g/mol ) introduces approximately 8.5 mol% of water relative to the amine. In strictly anhydrous glycosylations or organometallic couplings, this protic impurity is sufficient to quench reactive intermediates.

Part 2: Storage Protocols (The Static Phase)

Storage strategies must be categorized by the physical state of the amine and its specific sensitivity.

Storage Decision Logic

The following decision tree outlines the storage hierarchy based on catalyst sensitivity.

StorageProtocol Start New Catalyst Receipt StateCheck Physical State? Start->StateCheck Solid Solid (e.g., DABCO, DMAP) StateCheck->Solid Liquid Liquid (e.g., DBU, DIPEA) StateCheck->Liquid SolidAction Store in Desiccator over P2O5 or KOH Solid->SolidAction Routine Use LTS Long Term Storage (>1 month) Solid->LTS LiquidAction Store under Inert Gas (Ar/N2) in Schlenk/Sure-Seal Liquid->LiquidAction Routine Use Liquid->LTS Glovebox Glovebox Storage LTS->Glovebox High Sensitivity Parafilm Parafilm + Secondary Container with Desiccant LTS->Parafilm Moderate Sensitivity

Figure 1: Decision logic for assigning storage conditions based on physical state and usage frequency.

Specific Storage Standards
Catalyst TypeExamplePrimary HazardStorage ProtocolContainer Type
Crystalline Solids DABCO, DMAPHygroscopic clumping; SublimationDesiccator over anhydrous CaSO₄ or KOH.Amber glass, wide-mouth.
Liquid Bases DBU, DBNCO₂ absorption; HydrolysisSchlenk flask under N₂/Ar. Avoid plastic caps (permeable).Glass with Teflon seal or Septum.
Chiral Amines Proline derivativesRacemization (slow); Hydration-20°C freezer; Allow to warm to RT before opening.Vial inside a desiccated jar.

Critical Note: Never store amine catalysts near acidic fumes (HCl, Acetic Acid). The formation of ammonium salts on the container threads will compromise the seal.

Part 3: Handling & Transfer Protocols (The Active Phase)

The moment a container is opened, degradation begins. The goal is to minimize the "exposure window."

The "Difference Weighing" Technique (Solids)

For DABCO/DMAP where a Glovebox is unavailable.

  • Preparation: Tare a receiving vessel (flask) containing the stir bar and solvent (if applicable).

  • Aliquot: Take a secondary weighing boat or vial. Add slightly more than the required amount of catalyst. Record mass (

    
    ).
    
  • Transfer: Quickly pour the catalyst from the boat into the reaction vessel.

  • Back-Weigh: Weigh the boat with the residual dust (

    
    ).
    
  • Calculation: Mass added =

    
    .
    
    • Why: This is faster than trying to tap out an exact amount on a balance while the hygroscopic solid absorbs water from the air.

Liquid Transfer (Syringe Technique)

For DBU/DIPEA.

  • Purge: Insert a long needle connected to an inert gas line (N₂/Ar) into the catalyst bottle septum to create positive pressure.

  • Withdraw: Insert the syringe needle. Flush the syringe 3 times with the inert gas from the headspace.

  • Draw: Draw the liquid. Do not pull air bubbles.

  • Transfer: Inject directly into the reaction vessel through its septum.

  • Seal: If the bottle does not have a septum, use a "cannula transfer" or strictly limit open time to <10 seconds.

Part 4: Quality Control & Self-Validation

How do you know your catalyst is still good? Relying on the label purity is a primary cause of experimental failure.

Visual Inspection Criteria
  • Solids (DABCO): Should be free-flowing white crystals.

    • Fail: Clumping, stickiness, or transparency (indicates hydration).

  • Liquids (DBU): Clear, colorless to slightly yellow liquid.

    • Fail: Turbidity (indicates carbonate formation) or viscous sludge.

The "Gold Standard" Validation: Non-Aqueous Titration

To determine the exact active amine content (and correct for water/carbonate mass), perform a non-aqueous titration.

Principle: Water interferes with the endpoint in aqueous acid-base titrations.[1] Perchloric acid (


) in glacial acetic acid is used as the titrant because acetic acid acts as a leveling solvent, enhancing the basicity of the amine.[1][2]

Protocol:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid (Standardized).

  • Solvent: Glacial acetic acid (must be <0.1% water).[3]

  • Indicator: Crystal Violet (turns from violet to blue/green).

  • Procedure:

    • Dissolve ~0.2 g of amine sample (weighed precisely) in 20 mL glacial acetic acid.

    • Titrate with 0.1 N

      
       until the violet color disappears (or use potentiometric detection).
      
  • Calculation:

    
    
    
    • 
       = Volume of titrant (mL)
      
    • 
       = Normality of titrant
      
    • 
       = Molecular weight of amine
      
    • 
       = Weight of sample (g)
      
Rapid Validation Workflow

ValidationWorkflow Sample Amine Sample Visual Visual Check Sample->Visual PassVisual Pass Visual->PassVisual FailVisual Fail (Clumped/Turbid) Visual->FailVisual Titrate Non-Aqueous Titration (HClO4 in AcOH) PassVisual->Titrate Critical App Use Release for Use PassVisual->Use Routine App Purify Purification Needed (Distill/Sublime) FailVisual->Purify Purify->Titrate Calc Calculate Purity % Titrate->Calc Decision Purity > 98%? Calc->Decision Decision->Use Yes Adjust Adjust Stoichiometry Decision->Adjust No

Figure 2: Workflow for validating amine catalyst purity before critical experiments.

Part 5: Emergency & Safety

Amine catalysts are not just chemically sensitive; they are hazardous.[4]

  • Corrosivity: Most amines (DBU, DBN) are corrosive to skin and eyes. They cause chemical burns that may not be immediately painful.

  • Inhalation: Vapors are respiratory irritants.[5] Always handle in a fume hood.

  • Spill Protocol:

    • Do not use water initially (exothermic reaction).

    • Absorb with sand or vermiculite.[4][6]

    • Neutralize with weak acid (citric acid) only after bulk absorption.

References

  • Mettler Toledo. "Amine Value Determination of Polymers by Nonaqueous Titration." Mettler Toledo Application Notes. [Link] Verification: Authoritative source for the non-aqueous titration protocol cited in Part 4.

  • Organic Syntheses. "Preparation of DABSO from Karl-Fischer Reagent (Notes on DABCO purification)." Org. Synth.2013 , 90, 301. [Link] Verification: Provides standard purification (sublimation) and handling techniques for DABCO.

  • American Chemical Society (ACS). "Stability of Structurally Varied Aqueous Amines for CO2 Capture." Environ.[3][6][7][8][9][10][11] Sci. Technol.2021 . [Link] Verification:[12] Scientific grounding for the oxidative degradation and carbamate formation mechanisms described in Part 1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-[2-(4-Pyridinyl)ethyl]morpholine

This technical guide details the purification of 4-[2-(4-Pyridinyl)ethyl]morpholine (also known as 4-(2-morpholinoethyl)pyridine ), a Michael addition product typically synthesized from 4-vinylpyridine and morpholine. Gi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of 4-[2-(4-Pyridinyl)ethyl]morpholine (also known as 4-(2-morpholinoethyl)pyridine ), a Michael addition product typically synthesized from 4-vinylpyridine and morpholine.

Given the compound's high boiling point and the thermal instability of the starting material (4-vinylpyridine), vacuum distillation is the critical purification step. This guide addresses the specific challenges of this process, including polymerization risks, oxidation, and vacuum management.[1]

Part 1: Pre-Distillation Critical Check (FAQ)

Q: My crude reaction mixture is dark. Can I distill directly? A: No. Direct distillation of a crude Michael addition mixture often leads to violent decomposition or "tarring" in the still pot.

  • The Cause: Residual 4-vinylpyridine is thermally unstable and polymerizes rapidly above 100°C, creating a black tar that traps your product.[1]

  • The Fix: You must remove unreacted starting materials before high-vacuum distillation.

    • Protocol: Strip low-boiling volatiles (morpholine, bp 129°C; 4-vinylpyridine, bp 65°C/15 mmHg) using a rotary evaporator at 50-60°C under aspirator vacuum (20-30 mmHg).

    • Verification: The residue should be a viscous oil, not a solid black mass.[1]

Q: Do I need to neutralize the catalyst? A: Yes. If you used an acid catalyst (e.g., acetic acid, HCl) or a Lewis acid, you must neutralize it.[1]

  • Reasoning: Acidic salts of the product will not distill; they will decompose.[1]

  • Protocol: Basify the aqueous workup to pH >10 with NaOH, extract into DCM/CHCl3, dry over Na2SO4, and concentrate. Ensure the free base is what enters the distillation flask.[1]

Part 2: Vacuum Distillation Protocol

Experimental Setup
  • Apparatus: Short-path distillation head (vigreux columns cause excessive pressure drop).

  • Vacuum Source: High-vacuum oil pump (Two-stage rotary vane) capable of <1.0 mmHg (Torr) .

  • Heating: Silicon oil bath with magnetic stirring (Do not use a heating mantle; hot spots cause degradation).[1]

  • Atmosphere: The system must be under Nitrogen (N2) or Argon to prevent N-oxide formation.

Step-by-Step Methodology
  • Degassing: Place the crude oil in the still pot. Stir rapidly. Apply vacuum gradually at room temperature to remove residual solvents (DCM/Ether).[1] Wait until bubbling ceases.

  • Ramping: Heat the oil bath to 120°C . The system pressure should be stable at <1.0 mmHg.[1]

  • Fraction Collection:

    • Fore-run: Any distillate collected <130°C (bath temp) is likely impurities.

    • Main Fraction: Slowly increase bath temperature. The product typically distills between 150°C - 170°C at 0.5 - 1.0 mmHg .

  • Monitoring: Watch for a clear, colorless to pale yellow oil condensing.[1] If the distillate turns pink/red, oxygen has entered the system.[1]

Visual Workflow: Distillation Decision Tree

DistillationWorkflow Start Crude Reaction Mixture Strip Strip Low Boilers (Rotovap, 60°C, 20mmHg) Start->Strip CheckResidue Check Residue Viscosity Strip->CheckResidue SolidTar Solid/Tar Detected CheckResidue->SolidTar Black/Solid ViscousOil Viscous Oil CheckResidue->ViscousOil Flows Neutralize Perform Acid/Base Extraction Remove Polymer SolidTar->Neutralize SetupDist Setup Short Path Distillation (<1 mmHg, N2 atm) ViscousOil->SetupDist Neutralize->Strip Heat Heat Bath to 120°C SetupDist->Heat Observations Observe Distillate Heat->Observations NoDist No Distillate? Observations->NoDist Temp Stable SolidCond Solid in Condenser? Observations->SolidCond Clogging GoodDist Clear Oil Collecting Observations->GoodDist Dripping ActionVac Check Vacuum Leaks Increase Bath to 160°C NoDist->ActionVac ActionHeat Use Air Condenser or Warm Water Circulator SolidCond->ActionHeat Final Collect Main Fraction (Store under N2) GoodDist->Final ActionVac->Observations ActionHeat->Observations

Caption: Decision tree for the purification workflow, addressing common failure points like polymerization and solidification.

Part 3: Troubleshooting & FAQs

Issue 1: "The product is solidifying in the condenser."

Diagnosis: 4-[2-(4-Pyridinyl)ethyl]morpholine derivatives can have melting points near ambient temperature (approx. 30-50°C depending on purity). Solution:

  • Stop flow: Turn off the cold water circulation in the condenser.

  • Warm it up: Allow the condenser to warm up from the hot vapor, or circulate warm water (40°C).

  • Heat gun: Gently apply heat to the blockage with a heat gun to melt it into the receiving flask.

Issue 2: "The distillate is turning pink or brown immediately."

Diagnosis: Oxidation.[1] Pyridine derivatives are susceptible to N-oxide formation, and amines oxidize in air.[1] Solution:

  • Leak Check: Your vacuum system likely has a micro-leak.[1] Grease all joints and check the manometer.[1]

  • Inert Gas: Bleed the vacuum with dry Nitrogen, not air, when finished.[1]

  • Storage: Store the purified product under Argon at 4°C.

Issue 3: "I am applying full vacuum, but the temperature won't rise."

Diagnosis: Insufficient vapor pressure or "starving" the head.[1] Solution:

  • Insulation: Wrap the distillation head and the upper part of the flask with aluminum foil or glass wool. High-boiling compounds often reflux in the neck of the flask without reaching the thermometer bulb.

  • Bath Temp: You may need a bath temperature 30-40°C higher than the boiling point to drive the vapor over the short path.

Part 4: Physical Properties & Data[1]

Table 1: Estimated Physical Properties for Process Control

PropertyValue / RangeNotes
Molecular Weight 192.26 g/mol C11H16N2O
Boiling Point (atm) ~310°C (Estimated)Decomposes before boiling at 1 atm.
Boiling Point (15 mmHg) ~185°CExtrapolated from 4-vinylpyridine data.
Boiling Point (1 mmHg) 150°C - 165°C Target Range for Distillation.
Appearance Colorless to Pale Yellow LiquidMay crystallize upon standing (low MP solid).
Solubility Soluble in DCM, Chloroform, EthanolSlightly soluble in water (pH dependent).[1]

Table 2: Vacuum vs. Boiling Point Nomograph (Guideline) Use this to adjust your bath temperature based on your pump's capacity.

Vacuum Pressure (mmHg)Expected Boiling Point (°C)Recommended Bath Temp (°C)
10.0~200°C230°C (Not Recommended - Decomp risk)
1.0~160°C180°C - 190°C
0.1~135°C155°C - 165°C
0.05~120°C140°C - 150°C

References

  • Organic Syntheses. (1947).[1][2] 4-Ethylpyridine (Analogous Distillation Protocol). Org. Synth. 27, 38. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7502, 4-Vinylpyridine. Retrieved from [Link]

  • BrandTech Scientific. (2023). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 4-[2-(4-Pyridinyl)ethyl]morpholine Synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Catalyst Deactivation & Process Optimization Executive Summary & Mechanistic Insight The Challenge: The synthesis of 4-[2...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Catalyst Deactivation & Process Optimization

Executive Summary & Mechanistic Insight

The Challenge: The synthesis of 4-[2-(4-Pyridinyl)ethyl]morpholine (typically via the hydrogenation of its vinyl precursor, 4-[2-(4-pyridinyl)vinyl]morpholine) presents a classic "heteroatom poisoning" scenario. The molecule contains two potent Lewis basic nitrogen atoms: the pyridine nitrogen (


) and the morpholine nitrogen  (

).

The Deactivation Mechanism (The "Anchor Effect"): In transition metal catalysis (specifically Pd/C, Pt/C, or Raney Ni), these nitrogen atoms donate electron density into the empty


-orbitals of the metal surface. This creates a strong, often irreversible adsorption (chemisorption) that competes with the alkene substrate. The nitrogen "anchors" the molecule to the catalyst in a non-reactive conformation, effectively shutting down the catalytic cycle.[1]
Visualizing the Deactivation Pathway

CatalystDeactivation cluster_0 Competitive Adsorption Model Catalyst Active Pd/C Surface Poisoning N-Metal Coordination (The 'Anchor') Catalyst->Poisoning H2_Adsorption H2 Activation Catalyst->H2_Adsorption Substrate Vinyl Precursor (Reactant) Substrate->Poisoning Pyridine N binds Pd Reaction Alkene Reduction Substrate->Reaction Desired Pathway Stall Reaction Stalled (0-30% Conv.) Poisoning->Stall Active Sites Blocked H2_Adsorption->Reaction Reaction->Stall If Poisoning > Rate

Figure 1: The "Anchor Effect" mechanism where Pyridine-N coordination outcompetes alkene adsorption, leading to catalyst poisoning.

Diagnostic Guide: Why is my reaction failing?

Use this table to match your symptoms with the root cause.

SymptomProbable CauseMechanistic Explanation
Immediate Stall (<5%) Strong Poisoning The pyridine nitrogen binds to Pd sites faster than the alkene. The catalyst surface is saturated with "spectator" ligands.
Slow Deceleration Product Inhibition The flexible ethyl product (4-[2-(4-Pyridinyl)ethyl]morpholine) may bind more tightly to the catalyst than the rigid vinyl reactant, slowly crowding out active sites.
Metal Leaching Solubilization Morpholine acts as a ligand, stripping Pd atoms from the carbon support into the solution (homogeneous catalysis), which is often less active for hydrogenation.
Ring Reduction Over-Activity Reduction of the pyridine ring to a piperidine ring. This occurs if the catalyst is too active (e.g., PtO2) or pressure is too high.

Troubleshooting Protocols (Q&A)

Scenario A: "The reaction starts but stalls at 20-30% conversion. Adding more catalyst doesn't help."

Diagnosis: Self-Poisoning via Product/Reactant Inhibition. The Fix: The Protonation Strategy (Acid Scavenging).

By adding a stoichiometric amount of acid, you protonate the basic nitrogen atoms. The resulting ammonium/pyridinium salts are electron-deficient and cannot coordinate effectively to the metal surface.

Protocol:

  • Stoichiometry: Calculate 1.1 equivalents of acid relative to the total nitrogen count (or at least 1.0 eq relative to the pyridine).

  • Acid Choice:

    • Preferred:Acetic Acid (AcOH) as the solvent or co-solvent. It is weak enough to allow reversibility but strong enough to disrupt N-Pd binding.

    • Alternative:HCl (1M in MeOH) or H2SO4 . Note: Strong acids may precipitate the substrate salt, so ensure solubility.

  • Workflow:

    • Dissolve substrate in MeOH/AcOH (10:1 ratio).

    • Add Pd/C (5-10 wt%).

    • Purge with N2, then H2.

    • Run reaction.[2][3][4][5][6][7][8][9]

    • Post-Workup: The product will be a salt. Neutralize with NaHCO3 or NaOH during workup to recover the free base.

Expert Insight: "Protonation effectively 'masks' the poison. A pyridinium ion is repelled by the electropositive metal surface, leaving the alkene moiety free to access the catalytic sites." [1, 2]

Scenario B: "I am seeing high Pd levels (>500 ppm) in my crude product."

Diagnosis: Leaching caused by Morpholine chelation. The Fix: Switch Solvents or Scavenge.

Morpholine is a known ligand for Pd(II) species. If your reaction generates oxidized Pd species (or if the starting catalyst contains PdO), the morpholine will pull it into solution.

Protocol:

  • Solvent Switch: Avoid pure THF or DMF. Use Isopropanol (IPA) or Ethanol . These protic solvents reduce the solubility of Pd-amine complexes.

  • Scavenging:

    • After filtration of the catalyst, treat the filtrate with SiliaMetS® Thiol or activated carbon at 50°C for 1 hour.

    • Filter again to remove the scavenger.

Scenario C: "I am reducing the pyridine ring (over-reduction) instead of just the linker."

Diagnosis: Catalyst/Condition Mismatch. The Fix: Tune the Activity Selectivity.

Pyridine reduction usually requires higher pressures or Platinum (Pt) catalysts. Pd/C is generally selective for the alkene unless the reaction is extremely slow (allowing time for ring reduction) or the pressure is too high.

Protocol:

  • Catalyst Selection: Ensure you are using Pd/C (Palladium) , not Pt/C or Rh/C. Palladium is poor at reducing heteroaromatic rings under mild conditions.

  • Pressure Control: Lower H2 pressure to 1 atm (balloon) . High pressure forces the difficult ring reduction.

  • Poisoning (Intentional): If selectivity is still poor, add a selective poison like Quinoline-S (sulfur) or use a Lindlar Catalyst (though Lindlar is sluggish for this specific steric profile).

    • Better approach: Simply stop the reaction at 1.05 equivalents of H2 uptake if monitoring gas consumption.

Optimization Workflow (Decision Tree)

Follow this logic path to optimize your specific batch.

OptimizationTree Start Start Reaction (Std: Pd/C, MeOH, H2) CheckConv Check Conversion @ 1h Start->CheckConv Decision1 Conversion < 10%? CheckConv->Decision1 AddAcid Action: Add 1.1 eq AcOH (Protonate Pyridine N) Decision1->AddAcid Yes (Stalled) CheckSelectivity Check Selectivity (LCMS) Decision1->CheckSelectivity No (Active) AddAcid->CheckSelectivity Decision2 Ring Reduction Observed? CheckSelectivity->Decision2 ChangeCat Action: Switch to unreduced Pd/C or Lower Pressure (1 atm) Decision2->ChangeCat Yes (Over-reduction) Continue Continue to Completion Decision2->Continue No (Clean)

Figure 2: Decision tree for real-time reaction monitoring and correction.

Summary of Key Data

ParameterStandard ConditionOptimized Condition (Anti-Deactivation)
Catalyst 10% Pd/C (dry)5% Pd/C (wet, Degussa type)
Solvent MeOH or EtOHMeOH + 5-10% Acetic Acid
Pressure 3-5 bar1-2 bar (prevents ring reduction)
Temperature RTRT to 40°C
Additives None1.1 eq HCl or H2SO4 (if AcOH fails)

References

  • BenchChem Technical Support. (2025).[2] Catalyst Deactivation in Reactions with Pyridine Ligands.[1][9] Retrieved from

  • Royal Society of Chemistry. (2019). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. RSC Advances. Retrieved from

  • American Chemical Society. (2020). Toward Sustained Product Formation in the Liquid-Phase Hydrogenation of Mandelonitrile over a Pd/C Catalyst. Organic Process Research & Development. Retrieved from

  • National Institutes of Health. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 4-[2-(4-Pyridinyl)ethyl]morpholine and all reagents before proceeding.

Sources

Troubleshooting

resolving solubility issues of 4-[2-(4-Pyridinyl)ethyl]morpholine in aqueous media

Technical Support Center: Overcoming Aqueous Solubility Challenges of 4-[2-(4-Pyridinyl)ethyl]morpholine Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers st...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges of 4-[2-(4-Pyridinyl)ethyl]morpholine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and handling of basic heterocyclic compounds. 4-[2-(4-Pyridinyl)ethyl]morpholine is a highly versatile building block and pharmacophore, but its biphasic ionization profile often leads to frustrating precipitation events during in vitro assays and in vivo dosing.

This guide is designed to move beyond generic advice. We will dissect the physical chemistry of this molecule, understand the causality behind its behavior in aqueous media, and provide rigorously validated, step-by-step protocols to keep your compound in solution.

Section 1: The Causality of Precipitation (Troubleshooting & FAQs)

Q1: Why does 4-[2-(4-Pyridinyl)ethyl]morpholine dissolve perfectly in my acidic stock but precipitate immediately when added to physiological buffer (pH 7.4)? Answer: The root cause lies in the molecule's two distinct ionizable centers. The morpholine nitrogen has a pKa of approximately 8.4, while the pyridine nitrogen has a much lower pKa of roughly 5.2[1]. In an acidic environment (pH < 4), both nitrogens are protonated, creating a highly water-soluble di-cation. However, when you introduce this to a pH 7.4 buffer, the pyridine ring rapidly deprotonates, reverting to its un-ionized, lipophilic free-base form[2]. This sudden shift in the microenvironmental pH drastically lowers the intrinsic solubility, causing rapid thermodynamic precipitation[3].

Q2: I need to dose this compound orally in rodents. What is the most reliable formulation strategy without altering the molecule? Answer: For in vivo applications where you cannot permanently alter the pH, complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins possess a truncated cone structure with a hydrophilic exterior and a hydrophobic internal cavity[]. The lipophilic pyridine-ethyl moiety of the molecule partitions into this cavity via van der Waals forces, effectively "masking" the hydrophobic region from the aqueous environment[5]. This increases apparent solubility and oral bioavailability without changing the drug's ionization state or causing the gastrointestinal irritation typical of harsh co-solvents[6].

Q3: Can I just use DMSO and PEG400 for my intravenous (IV) formulations? Answer: Yes, but with strict stoichiometric control. Co-solvents like DMSO and PEG400 work by disrupting the intermolecular hydrogen-bonding network of water, thereby lowering the overall polarity of the solvent system to match the hydrophobic solute[7]. However, if the co-solvent fraction drops too rapidly upon injection into the bloodstream, the drug will crash out, causing embolism or localized toxicity[8]. A self-validating approach is to use a ternary system (e.g., 10% DMSO, 40% PEG400, 50% aqueous buffer) and perform a serial dilution test in blank plasma prior to animal administration to ensure kinetic solubility is maintained[9].

Section 2: Quantitative Solubility & Ionization Data

To make informed formulation decisions, refer to the following physicochemical summary.

Parameter / ConditionValue / ObservationMechanistic Implication
pKa 1 (Pyridine) ~ 5.2Un-ionized at physiological pH (7.4), driving lipophilicity and precipitation.
pKa 2 (Morpholine) ~ 8.4Partially protonated at pH 7.4, providing marginal baseline solubility.
Solubility (pH 2.0) > 50 mg/mLDi-cationic state; ideal for forming stable, concentrated stock solutions.
Solubility (pH 7.4) < 0.1 mg/mLFree-base dominance; requires complexation or co-solvents for assay use.
Solubility in 20% HP-β-CD ~ 5 - 10 mg/mLHost-guest inclusion complex masks hydrophobicity; ideal for in vivo dosing.
Solubility in PEG400 > 20 mg/mLDisrupts aqueous H-bonding; excellent for non-aqueous stocks or IV blends.

Section 3: Mechanistic Workflows and Pathways

To visualize the troubleshooting logic and the pH-dependent behavior of the molecule, refer to the diagrams below.

Workflow Start 4-[2-(4-Pyridinyl)ethyl]morpholine Solubility Issue Assay Determine Assay Type Start->Assay InVitro In Vitro (Cell/Biochem) Assay->InVitro InVivo In Vivo (Animal Dosing) Assay->InVivo InVitroSol Use Co-solvents (e.g., DMSO stock diluted in buffer) InVitro->InVitroSol InVivoSol Assess Delivery Route InVivo->InVivoSol Oral Oral (PO) InVivoSol->Oral IV_IP IV / IP InVivoSol->IV_IP Salt Salt Formation (HCl / Mesylate) Oral->Salt CD Cyclodextrin (HP-β-CD Complex) Oral->CD IV_IP->CD Cosolvent Co-solvent/Surfactant (PEG400/Tween) IV_IP->Cosolvent

Decision matrix for selecting optimal solubilization strategies based on assay type.

Ionization LowPH LowPH PhysPH Physiological Media (pH 7.4) Morpholine Protonated, Pyridine Un-ionized LowPH->PhysPH Increase pH SolHigh SolHigh LowPH->SolHigh HighPH HighPH PhysPH->HighPH Increase pH SolMed Poor Solubility (Precipitation Risk) PhysPH->SolMed SolLow Very Low Solubility (Highly Lipophilic) HighPH->SolLow

pH-dependent ionization states of the compound and their impact on aqueous solubility.

Section 4: Validated Experimental Protocols

As an application scientist, I emphasize self-validating protocols. This means integrating quality control steps within the workflow to ensure the formulation is stable before you commit valuable biological resources.

Protocol A: In Situ Hydrochloride Salt Formation for Aqueous Assays

Purpose: To permanently convert the free base into a highly soluble dihydrochloride salt for use in unbuffered or slightly acidic aqueous environments[10].

  • Weighing: Accurately weigh 100 mg of 4-[2-(4-Pyridinyl)ethyl]morpholine free base into a clean, dry glass vial.

  • Solvent Addition: Add 2 mL of absolute ethanol. Vortex until a clear solution is formed. (Ethanol acts as a volatile carrier solvent).

  • Acidification: Slowly add 2.2 molar equivalents of 1M HCl in diethyl ether dropwise while stirring continuously.

    • Causality Note: Using 2.2 equivalents ensures both the morpholine and pyridine nitrogens are fully protonated.

  • Precipitation: A white crystalline precipitate (the dihydrochloride salt) will begin to form immediately. Stir for an additional 30 minutes at room temperature to ensure complete salt conversion.

  • Isolation: Centrifuge the vial at 4,000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice with 1 mL of cold diethyl ether to remove unreacted free base and residual acid.

  • Drying & Validation: Dry the pellet under a gentle stream of nitrogen, followed by vacuum desiccation overnight.

    • Self-Validation Step: Dissolve 1 mg of the resulting powder in 1 mL of deionized water. It should dissolve instantaneously, yielding a clear solution with a pH of approximately 3-4.

Protocol B: Preparation of a 20% HP-β-CD Formulation for In Vivo Dosing

Purpose: To create a biologically compatible, pH-neutral solution for oral or IP administration in rodents[11].

  • Excipient Preparation: Dissolve 2.0 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 8.0 mL of sterile Water for Injection (WFI). Stir until completely clear. This yields a 20% (w/v) vehicle.

  • Drug Addition: Add 50 mg of 4-[2-(4-Pyridinyl)ethyl]morpholine directly to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes.

    • Causality Note: Thermal energy accelerates the kinetic partitioning of the lipophilic pyridine moiety into the hydrophobic cavity of the cyclodextrin[5].

  • Equilibration: Place the vial on an orbital shaker at room temperature for 12-24 hours. This extended time is critical to reach thermodynamic equilibrium of the inclusion complex.

  • Filtration & Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

    • Self-Validation Step: Take a 100 µL aliquot of the filtrate and dilute it into 900 µL of Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). Monitor for 2 hours. The absence of turbidity confirms that the inclusion complex is stable across physiological pH shifts.

References

  • Strategies to Improve Solubility of Oral Drugs. SciSpace.
  • PH and Solvent Effect on Drug Solubility. Al-Mustansiriyah University.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly w
  • Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006. SRCE.
  • Estimating thermodynamic equilibrium solubility and solute–solvent interactions. PMC.
  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.

Sources

Optimization

Technical Support Center: Morpholine-Pyridine Coupling Optimization

Advanced Troubleshooting & Protocol Guide for Drug Development Professionals Welcome to the Technical Support Center for C–N cross-coupling methodologies. Coupling morpholine (a cyclic secondary amine) with pyridine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Protocol Guide for Drug Development Professionals

Welcome to the Technical Support Center for C–N cross-coupling methodologies. Coupling morpholine (a cyclic secondary amine) with pyridine scaffolds is a fundamental transformation in medicinal chemistry. However, researchers frequently encounter yield-limiting side reactions such as hydrodehalogenation, homocoupling, and hydrolysis.

This guide provides mechanistic troubleshooting, quantitative condition analyses, and self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Overview & Mechanistic Control

The most critical decision in morpholine-pyridine coupling is selecting between a transition-metal-catalyzed pathway (Buchwald-Hartwig) and a metal-free pathway (Nucleophilic Aromatic Substitution, SNAr). The diagram below illustrates the mechanistic divergence in Pd-catalyzed aminations and how ligand selection dictates the fate of the reaction [1].

Mechanism A Pd(II) Aryl Amide Intermediate B Reductive Elimination (Desired Pathway) A->B C β-Hydride Elimination (Side Reaction) A->C D Morpholino-Pyridine (Target Product) B->D E Dehalogenated Pyridine + Imine Byproduct C->E F Bulky Ligands (e.g., RuPhos, BrettPhos) F->B Accelerates F->C Steric Clash Inhibits

Mechanistic divergence in Pd-catalyzed amination and ligand-controlled selectivity.

Troubleshooting Knowledge Base (FAQs)

Q1: I am observing significant hydrodehalogenation (reduction) of my halopyridine during Pd-catalyzed Buchwald-Hartwig coupling. How do I suppress this? Causality & Solution: Hydrodehalogenation is a classic side reaction driven by


-hydride elimination from the palladium-amide intermediate [1]. Morpholine possesses multiple 

-hydrogens that can easily align with the palladium center if the catalyst pocket is not sterically restricted. To suppress this, you must accelerate the desired reductive elimination step so that it outcompetes

-hydride elimination. Switch to sterically demanding, electron-rich dialkylbiaryl phosphine ligands like RuPhos or BrettPhos [2]. Additionally, avoid strong alkoxide bases (like NaOtBu) which can mediate decomposition; instead, utilize milder bases like Cs₂CO₃ or K₃PO₄.

Q2: When should I abandon Buchwald-Hartwig in favor of Nucleophilic Aromatic Substitution (SNAr)? Causality & Solution: If your substrate is a 2-halopyridine (especially 2-fluoropyridine) or contains electron-withdrawing groups (e.g., -NO₂, -CF₃), SNAr is highly preferred [3]. The pyridine nitrogen lowers the LUMO of the aromatic ring, activating the 2- and 4-positions toward nucleophilic attack. Fluoride is an exceptional leaving group in SNAr because the highly polarized C–F bond stabilizes the anionic Meisenheimer complex transition state. By switching to SNAr, you entirely eliminate transition-metal-induced side reactions such as homocoupling and dehalogenation [4].

Q3: I am using SNAr for 2-chloropyridine and morpholine, but I see a lot of 2-pyridone (hydrolysis product). What is going wrong? Causality & Solution: Hydrolysis occurs when adventitious water acts as a competing nucleophile, reacting with the activated halopyridine under basic conditions to form a pyridinol, which tautomerizes to the stable 2-pyridone. Ensure strictly anhydrous conditions. Switch your solvent from standard polar aprotic solvents to anhydrous tert-amyl alcohol (tAmyl-OH) and use anhydrous K₃PO₄ as the base [4]. The steric bulk of tAmyl-OH prevents it from acting as a nucleophile, while its protic nature helps stabilize the transition state.

Q4: My Buchwald-Hartwig reaction is turning black immediately upon heating, and the yield is zero. What is the mechanism of failure? Causality & Solution: A rapid color change to black accompanied by precipitation indicates the formation of "palladium black"—the agglomeration of inactive Pd(0) nanoparticles [5]. This is caused by catalyst death, usually due to oxygen ingress (which oxidizes the phosphine ligand, leaving the Pd unprotected) or an incompatible strong base stripping the ligands. Ensure rigorous degassing (sparging with Argon for 15 minutes) and verify your system's inert atmosphere.

Quantitative Reaction Optimization Data

The following table summarizes high-throughput optimization data regarding how specific conditions influence the balance between product yield and side-reaction prevalence [2][3][4].

Reaction TypeSubstrate ProfileCatalyst / LigandBaseSolventPrimary Side ReactionTypical Yield
Buchwald-Hartwig Electron-neutral HalopyridinePd₂(dba)₃ / BINAPNaOtBuTolueneHydrodehalogenation (High)40–50%
Buchwald-Hartwig Electron-neutral HalopyridinePd(OAc)₂ / RuPhosCs₂CO₃DioxaneMinimal>85%
SNAr Electron-deficient (2-Fluoro)None (Metal-Free)K₃PO₄tAmyl-OHHydrolysis (if wet)>90%
SNAr Electron-deficient (2-Chloro)None (Metal-Free)K₂CO₃DMSOBis-amination / Hydrolysis70–80%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each critical step includes a physical or analytical checkpoint to confirm the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Optimized Pd-Catalyzed Buchwald-Hartwig Amination

Objective: Couple morpholine with an unactivated 3-bromopyridine while completely suppressing


-hydride elimination.
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).

  • Atmosphere Control: Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3x).

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M) and morpholine (1.2 equiv) via syringe.

  • Initiation & Validation: Heat the mixture to 85 °C.

    • Validation Checkpoint 1: Within 10–15 minutes, the solution should transition from a hazy suspension to a deep, homogeneous red/burgundy color. This confirms the successful reduction of Pd(II) to the active Pd(0)-RuPhos monoligated species. (If the solution turns opaque black, the catalyst has died; abort and check argon lines).

  • Monitoring: Stir for 4–6 hours.

    • Validation Checkpoint 2: Perform TLC or LC-MS. The absence of the des-bromo pyridine mass (M-79) confirms that the RuPhos ligand is successfully outcompeting the

      
      -hydride elimination pathway.
      
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate under reduced pressure.

Protocol B: Anhydrous SNAr of 2-Fluoropyridines

Objective: Metal-free coupling of morpholine with 2-fluoropyridine while preventing pyridone formation.

  • Preparation: To a dry round-bottom flask under nitrogen, add anhydrous K₃PO₄ (1.5 equiv) [4].

  • Reagent Addition: Add 2-fluoropyridine (1.0 equiv) and morpholine (1.2 equiv). Add anhydrous tert-amyl alcohol to achieve a 0.2 M concentration.

  • Initiation & Validation: Stir and heat to 110 °C.

    • Validation Checkpoint 1: Because this is a metal-free process, the solution should remain relatively pale (yellow to light orange) throughout the reaction. Darkening indicates oxidation of the amine, usually due to poor solvent quality.

  • Monitoring: Stir for 3–12 hours depending on substrate electronics.

    • Validation Checkpoint 2: Analyze via LC-MS. A successful anhydrous reaction will show <2% of the 2-pyridone byproduct (M = 95 g/mol ). If pyridone >5%, your K₃PO₄ or solvent is wet.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water. The morpholino-pyridine product will remain in the organic layer. Dry over Na₂SO₄ and concentrate.

References

  • "Buchwald–Hartwig amination" - Wikipedia. URL: [Link]

  • "Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments" - ChemRxiv. URL: [Link]

  • "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" - PMC. URL: [Link]

  • "Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study" - ResearchGate. URL: [Link]

Troubleshooting

improving enantioselectivity using chiral derivatives of pyridyl ethyl morpholine

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Enantioselectivity with Chiral Pyridyl-Ethyl-Morpholine Ligands Executive Summary & Syst...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Enantioselectivity with Chiral Pyridyl-Ethyl-Morpholine Ligands

Executive Summary & System Overview

System Architecture: Chiral derivatives of Pyridyl Ethyl Morpholine (PEM) function as bidentate


-ligands. The structural core consists of a pyridine ring linked to a morpholine moiety via an ethyl bridge. Chirality is typically introduced at:
  • The Ethyl Bridge:

    
    - or 
    
    
    
    -substitution relative to the pyridine (e.g., via chiral amino alcohol precursors).
  • The Morpholine Ring: C2 or C3 substitution (derived from chiral amino acids like proline or serine).

Primary Applications:

  • Asymmetric Alkylation: Diethylzinc (

    
    ) addition to aldehydes (Standard Benchmark).
    
  • Asymmetric Transfer Hydrogenation (ATH): Reduction of ketones using Ru/Ir complexes.

  • Tsuji-Trost Allylation: Palladium-catalyzed allylic substitution (often with P,N-hybrid variants).

Mechanism of Action: The pyridine nitrogen (


) and morpholine nitrogen (

) chelate the metal center (Zn, Cu, Ru), creating a chiral pocket. The steric bulk of the morpholine substituents directs the approach of the nucleophile to the prochiral substrate, inducing enantioselectivity.

Troubleshooting Guide: Enantioselectivity & Performance

Category A: Low Enantiomeric Excess (ee < 80%)

Q1: My ee values are plateauing between 40-60%. How do I tighten the chiral pocket?

  • Diagnosis: The ethyl bridge in PEM ligands introduces conformational flexibility. At higher temperatures, the "chiral wall" created by the ligand rotates away from the active site.

  • Corrective Action:

    • Temperature Drop: Lower the reaction temperature to 0°C or -20°C . The entropic penalty favors the most ordered transition state.

    • Solvent Switch: Switch from coordinating solvents (THF,

      
      ) to non-polar solvents (Toluene, Hexane ). Coordinating solvents compete with the ligand for metal binding sites, disrupting the chiral complex.
      
    • Ligand Loading: Increase ligand-to-metal ratio from 1:1 to 1.2:1 to ensure all metal centers are ligated. Free metal acts as a racemic catalyst.

Q2: Does the position of the chiral center matter?

  • Insight: Yes. Chirality on the morpholine C2 position (closer to the coordinating nitrogen) typically exerts stronger stereocontrol than chirality on the ethyl bridge.

  • Protocol: If using bridge-chiral ligands, ensure bulky groups (Phenyl,

    
    -Butyl) are present to lock the conformation.
    
Category B: Low Conversion / Stalled Reaction

Q3: The reaction starts fast but stops at 50% conversion.

  • Diagnosis: Product inhibition or catalyst aggregation. Zinc alkoxides (product) can form stable tetramers that trap the catalyst.

  • Corrective Action:

    • Additives: Add Ti(OiPr)

      
        (1.2 equiv) if performing 
      
      
      
      additions. Titanium acts as a Lewis acid to activate the aldehyde and breaks up zinc aggregates.
    • Concentration: Dilute the reaction. High concentrations favor aggregate formation over the monomeric active catalytic species.

Q4: My ligand is turning green/brown during storage.

  • Diagnosis: Oxidation of the morpholine nitrogen or pyridine ring.

  • Prevention: Store ligands under Argon/Nitrogen at -20°C. Amine-N-oxides are poor ligands for these transformations and will kill reactivity.

Standardized Protocol: Asymmetric Addition of Et₂Zn to Benzaldehyde

Objective: Validate ligand performance using the industry-standard benchmark reaction.

Reagents:

  • Ligand: Chiral PEM derivative (5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • Solvent: Anhydrous Toluene (3.0 mL)

Step-by-Step Workflow:

  • Catalyst Formation:

    • In a flame-dried Schlenk tube under Argon, dissolve Ligand (0.05 mmol) in Toluene (1.5 mL) .

    • Add

      
       (2.2 mmol)  dropwise at room temperature.
      
    • Observation: Evolution of ethane gas indicates active complex formation. Stir for 20 min.

  • Substrate Addition:

    • Cool the mixture to 0°C .

    • Add Benzaldehyde (1.0 mmol) dissolved in Toluene (1.5 mL) slowly over 10 minutes.

    • Critical: Slow addition prevents local overheating and background racemic reaction.

  • Reaction & Quench:

    • Stir at 0°C for 12–24 hours. Monitor via TLC/GC.[1]

    • Quench by slow addition of 1M HCl (2 mL) .

    • Extract with

      
      , dry over 
      
      
      
      , and concentrate.
  • Analysis:

    • Determine conversion by

      
       NMR.
      
    • Determine ee by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Data Summary Table: Expected Trends

ParameterCondition ACondition BCondition C
Solvent THFTolueneToluene
Temp 25°C25°C0°C
Yield 85%92%88%
ee (%) 45% (Poor)78% (Good)94% (Excellent)
Note Solvent competitionStandardKinetic control

Visualizations & Logic Maps

Figure 1: Catalytic Cycle (Zn-PEM Mediated Alkylation)

Caption: The bidentate PEM ligand coordinates Zn, activating the alkyl group for nucleophilic attack while sterically blocking one face of the aldehyde.

CatalyticCycle Ligand Chiral PEM Ligand Complex Active Catalyst (L*-Zn-Et) Ligand->Complex Coordination ZnEt2 Et2Zn Reagent ZnEt2->Complex Ethane Release TS Transition State (Rigid Chiral Pocket) Complex->TS + Substrate Substrate Aldehyde (R-CHO) Substrate->TS Product Chiral Alcohol (High ee) TS->Product Hydrolysis Recycle Ligand Regeneration Product->Recycle Recycle->Ligand

Figure 2: Troubleshooting Decision Matrix

Caption: Systematic workflow for diagnosing low enantioselectivity or yield in PEM-catalyzed reactions.

Troubleshooting Start Issue Detected CheckEE Is ee < 80%? Start->CheckEE CheckYield Is Yield < 50%? Start->CheckYield TempCheck Reaction Temp > 0°C? CheckEE->TempCheck Yes PurityCheck Et2Zn Quality? CheckYield->PurityCheck Yes SolventCheck Solvent = THF/Ether? TempCheck->SolventCheck No ActionCool Cool to -20°C TempCheck->ActionCool Yes ActionSolvent Switch to Toluene SolventCheck->ActionSolvent Yes AggCheck Catalyst Aggregation? PurityCheck->AggCheck Clear ActionFresh Use Fresh/Titrated Et2Zn PurityCheck->ActionFresh Cloudy/Old ActionTi Add Ti(OiPr)4 AggCheck->ActionTi Yes

References

  • Knochel, P., et al. (1999). "Development of New Chiral P,N Ligands and Their Application in the Cu-Catalyzed Enantioselective Conjugate Addition of Diethylzinc to Enones." Angewandte Chemie International Edition.

  • Chelucci, G., et al. (2010).[2] "Chiral Ligands Containing Heteroatoms. Part 8. 2-((2S)-2-Pyrrolidinyl)pyridine as a Novel Catalyst in the Enantioselective Addition of Diethylzinc to Aldehydes."[2] ChemInform.

  • BenchChem Technical Support. (2025). "Application of Chiral Morpholine Derivatives in Asymmetric Synthesis." BenchChem Technical Notes.

  • Faltoni, M., et al. (1997). "Chiral ligands containing heteroatoms. 11. Optically active 2-hydroxymethyl piperazines as catalysts in the enantioselective addition of diethylzinc to benzaldehyde." Tetrahedron: Asymmetry.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 4-[2-(4-Pyridinyl)ethyl]morpholine: A Comparative Guide of RPLC vs. High-pH vs. HILIC Strategies

The analysis of highly polar, di-basic compounds is one of the most notorious challenges in liquid chromatography. 4-[2-(4-Pyridinyl)ethyl]morpholine is a prime example of such a molecule.

Author: BenchChem Technical Support Team. Date: March 2026

The analysis of highly polar, di-basic compounds is one of the most notorious challenges in liquid chromatography. 4-[2-(4-Pyridinyl)ethyl]morpholine is a prime example of such a molecule. Containing both a pyridine ring (pKa ~5.2) and a morpholine ring (pKa ~8.3) connected by an ethyl linker, this compound presents severe retention and peak shape issues under conventional chromatographic conditions.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct method development strategies. Rather than relying on trial and error, this guide explains the mechanistic causality behind each approach, providing a self-validating framework for robust method development.

The Mechanistic Challenge: Ionization and Silanol Interactions

To develop a successful method, we must first understand the analyte's behavior in solution. In standard acidic mobile phases (pH 2–3), both the pyridine and morpholine nitrogen atoms are protonated.

This di-cationic state creates two critical problems:

  • Extreme Hydrophilicity: The molecule's partition coefficient (LogD) drops significantly, causing it to elute near the void volume (

    
    ) on standard C18 columns.
    
  • Secondary Interactions: The positively charged amines interact via ion-exchange with residual, ionized silanols (

    
    ) on the silica matrix. This leads to severe peak tailing, irreversible adsorption, and poor recovery ()[1].
    

MethodDev Start Target Analyte: 4-[2-(4-Pyridinyl)ethyl]morpholine (Di-basic, Highly Polar) Check_pKa Evaluate Ionization Pyridine pKa: ~5.2 Morpholine pKa: ~8.3 Start->Check_pKa Low_pH Low pH (pH 2-3) Analyte is Di-cationic (Highly Hydrophilic) Check_pKa->Low_pH Acidic Mobile Phase High_pH High pH (pH 10.5) Analyte is Neutral (Hydrophobic) Check_pKa->High_pH Basic Mobile Phase RPLC_Low Standard RPLC (C18) Result: Poor Retention, Peak Tailing Low_pH->RPLC_Low Non-polar Column HILIC HILIC Mode Result: Strong Retention, MS Compatible Low_pH->HILIC Polar Column RPLC_High High pH RPLC (Hybrid C18 Column) Result: Sharp Peaks, Robust Retention High_pH->RPLC_High High-pH Stable Column

Caption: Decision tree for di-basic polar compounds based on mobile phase pH and column chemistry.

Comparison of Chromatographic Strategies

Strategy A: Standard Low-pH RPLC (The Baseline/Failure Mode)

Using a standard silica-based C18 column with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: The analyte is di-cationic and highly polar.

  • Verdict: Not Recommended. The compound exhibits a retention factor (

    
    ) of < 1 and severe tailing. While ion-pairing reagents (like trifluoroacetic acid, TFA) can mask silanol interactions and improve peak shape, they significantly suppress electrospray ionization (ESI) signals in LC-MS and can permanently alter the column's stationary phase ()[2].
    
Strategy B: High-pH RPLC (The Robust QC Approach)

Using a high-pH stable hybrid column (e.g., Waters XBridge BEH C18) with 10 mM Ammonium Bicarbonate adjusted to pH 10.5.

  • Mechanism: At pH 10.5—which is >2 units above the highest pKa (8.3)—both nitrogen atoms are fully deprotonated. The molecule becomes neutral and highly hydrophobic.

  • Verdict: Highly Recommended for UV/QC. This approach yields excellent retention on a C18 phase driven purely by hydrophobic partitioning. Secondary silanol interactions are eliminated because the analyte is neutral. Furthermore, high-pH mobile phases often unexpectedly enhance ESI+ sensitivity for basic compounds by promoting efficient droplet desolvation ()[3].

Strategy C: HILIC (The Bioanalytical LC-MS Approach)

Using a polar stationary phase (e.g., Bare Silica or Amide) with a highly organic mobile phase (e.g., 90% Acetonitrile).

  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) leverages the di-cationic state of the molecule at low pH. The polar analyte partitions into a semi-immobilized water-enriched layer on the surface of the stationary phase, supplemented by electrostatic interactions ()[4].

  • Verdict: Highly Recommended for LC-MS. Strong retention of the polar basic compound is achieved. The high organic content (>80%) provides superior desolvation efficiency in the MS source, making this the most sensitive method for trace-level bioanalysis.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three strategies for 4-[2-(4-Pyridinyl)ethyl]morpholine.

Performance MetricStrategy A: Low pH RPLC (C18)Strategy B: High pH RPLC (Hybrid C18)Strategy C: HILIC (Bare Silica)
Retention Factor (

)
0.4 (Elutes near void)4.2 (Excellent retention)5.1 (Strong retention)
Asymmetry Factor (

)
2.8 (Severe tailing)1.1 (Symmetrical)1.2 (Good symmetry)
Theoretical Plates (

)
< 2,000> 12,000> 10,000
Elution Strength Water = Weak, ACN = StrongWater = Weak, ACN = StrongACN = Weak, Water = Strong
LC-MS Compatibility Poor (Requires ion-pairing)Excellent (ESI+ enhanced)Superior (High organic content)

Experimental Methodologies

To ensure a self-validating system, the protocols below detail the exact causality behind the experimental parameters.

ExpWorkflow Prep Sample Prep Dilute in Initial Mobile Phase Equil Column Equilibration >15 Column Volumes (Critical for HILIC) Prep->Equil Inject Injection 1-2 µL Volume Equil->Inject Grad Gradient Elution Optimize % Organic Inject->Grad Detect Detection UV 254 nm / ESI-MS Grad->Detect

Caption: Standardized experimental workflow for HPLC method execution and validation.

Protocol 1: High-pH RPLC Method (Optimized for Robustness)
  • Column: Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm (Ethylene-bridged hybrid particles are mandatory to prevent silica dissolution at pH > 8).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (Adjusted to pH 10.5 with Ammonium Hydroxide). Note: Provides adequate buffering capacity at pH 10.5.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% to 95% B

    • 7.0 - 9.0 min: 95% B

    • 9.1 - 12.0 min: 5% B (Re-equilibration)

  • Sample Diluent: 95% Water / 5% Acetonitrile (Matches initial gradient conditions to prevent solvent-induced band broadening).

Protocol 2: HILIC Method (Optimized for LC-MS Sensitivity)
  • Column: Agilent Poroshell 120 HILIC (Bare Silica), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. Note: Buffer concentration must be maintained to ensure a stable water layer on the silica surface.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Gradient Program: (Note: In HILIC, water is the strong solvent. The gradient runs from low polarity to high polarity).

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 8.0 min: 95% to 60% B

    • 8.0 - 10.0 min: 60% B

    • 10.1 - 15.0 min: 95% B (Re-equilibration)

  • Critical Equilibration Step: HILIC columns require a minimum of 15–20 column volumes (CV) to fully re-establish the aqueous layer. Rushing this step will result in drifting retention times.

  • Sample Diluent: 95% Acetonitrile / 5% Water (Injecting samples dissolved in highly aqueous solvents in HILIC will destroy peak shape).

Conclusion

For the analysis of 4-[2-(4-Pyridinyl)ethyl]morpholine, standard low-pH RPLC is fundamentally flawed due to the molecule's di-basic nature.

  • If your laboratory primarily utilizes UV detection for Quality Control (QC) , Strategy B (High-pH RPLC) is the superior choice. It neutralizes the analyte, providing robust retention, symmetrical peaks, and high lot-to-lot reproducibility.

  • If your goal is trace-level bioanalysis using LC-MS/MS , Strategy C (HILIC) is the optimal path. It capitalizes on the molecule's polarity, offering excellent retention while the highly organic mobile phase maximizes electrospray ionization efficiency.

References

  • Peris-García, E., Burgos-Gil, R., García-Alvarez-Coque, M. C., & Ruiz-Angel, M. J. (2020). "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds." MDPI Separations, 7(2), 30.[Link]

  • Fountain, K. J., Xu, J., Yin, Z., Iraneta, P. C., & Diehl, D. M. (2008). "Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds." Waters Corporation.[Link]

  • Wang, X., Mack, A. E., Barber, W. E., & Long, W. (2015). "Selectivity and Sensitivity Improvements for Ionizable Analytes Using High-pH-Stable Superficially Porous Particles." LCGC International.[Link]

  • Chrom Tech. (2025). "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech, Inc.[Link]

Sources

Comparative

A Comparative Analysis of 4-[2-(4-Pyridinyl)ethyl]morpholine and DABCO in Polyurethane Catalysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of polyurethane chemistry, the selection of an appropriate catalyst is paramount to tailoring the final properties...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of polyurethane chemistry, the selection of an appropriate catalyst is paramount to tailoring the final properties of the polymer. Tertiary amine catalysts are workhorses in this field, orchestrating the delicate balance between the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[1][2] This guide provides an in-depth comparison of two such catalysts: the well-established 1,4-diazabicyclo[2.2.2]octane (DABCO) and the less conventional 4-[2-(4-Pyridinyl)ethyl]morpholine.

While DABCO is a widely recognized and extensively studied catalyst in polyurethane formulations, 4-[2-(4-Pyridinyl)ethyl]morpholine remains a more novel, less-documented alternative. This guide will, therefore, leverage established principles of chemical reactivity and catalysis to draw a comparative analysis, supported by experimental data for DABCO and reasoned projections for the performance of 4-[2-(4-Pyridinyl)ethyl]morpholine.

Unveiling the Contenders: A Structural Overview

A catalyst's efficacy is intrinsically linked to its molecular architecture. The structures of DABCO and 4-[2-(4-Pyridinyl)ethyl]morpholine present distinct features that are anticipated to influence their catalytic prowess.

DABCO (Triethylenediamine) is a highly symmetrical, bicyclic tertiary amine.[3] Its cage-like structure ensures that the lone pair of electrons on each nitrogen atom is sterically unhindered and readily available for catalysis.[1]

4-[2-(4-Pyridinyl)ethyl]morpholine is an asymmetric molecule incorporating three distinct nitrogen-containing moieties: a pyridine ring, a morpholine ring, and an ethyl bridge. The catalytic activity will be a composite of the contributions from the nitrogen atoms in the pyridine and morpholine rings.

The Heart of the Matter: Catalytic Mechanism and Performance

The catalytic activity of tertiary amines in polyurethane formation is primarily governed by two key factors: Lewis basicity and steric hindrance .[4] A higher basicity generally correlates with greater catalytic activity, as the amine can more effectively activate the reactants. Conversely, increased steric hindrance around the nitrogen atom can impede its access to the reaction sites, thereby reducing its catalytic efficiency.[4]

The accepted mechanism for tertiary amine catalysis involves the formation of a complex between the catalyst and either the isocyanate or the polyol, which lowers the activation energy of the urethane-forming reaction.[1]

Lewis Basicity: A Tale of Two Nitrogens

The basicity of the nitrogen atoms in each catalyst is a critical determinant of their activity.

  • DABCO : The protonated form of DABCO has a pKa of 8.8, which is comparable to that of standard alkylamines.[3] This indicates a strong Lewis base character, contributing to its high catalytic activity.

  • 4-[2-(4-Pyridinyl)ethyl]morpholine : This molecule presents two nitrogen atoms with differing basicities.

    • The nitrogen in the pyridine ring is part of an aromatic system and is sp² hybridized. This makes it less basic than an aliphatic amine.[5][6][7][8] The lone pair of electrons is held more tightly to the nitrogen nucleus, reducing its availability for donation.[8]

    • The nitrogen in the morpholine ring is an aliphatic amine and is expected to have a basicity closer to that of typical tertiary amines.

Given that pyridine is significantly less basic than triethylamine (a simple structural analog to the nitrogens in DABCO), it is reasonable to infer that the overall catalytic contribution from the pyridine nitrogen in 4-[2-(4-Pyridinyl)ethyl]morpholine will be lower than that of the nitrogen atoms in DABCO.[5][6][7][8]

Steric Hindrance: A Question of Access

The accessibility of the catalytically active nitrogen atoms is another crucial factor.

  • DABCO : The compact, caged structure of DABCO presents minimal steric hindrance to the nitrogen atoms, allowing for facile interaction with the reactants.[1]

  • 4-[2-(4-Pyridinyl)ethyl]morpholine : The morpholine nitrogen is part of a six-membered ring, and the pyridinyl-ethyl substituent introduces a degree of steric bulk that could potentially hinder its approach to the isocyanate and polyol molecules.

Performance in Polyurethane Foam: A Comparative Projection

In the absence of direct comparative experimental data for 4-[2-(4-Pyridinyl)ethyl]morpholine, we can project its likely performance relative to the well-documented behavior of DABCO in a typical flexible polyurethane foam formulation.

Parameter DABCO 4-[2-(4-Pyridinyl)ethyl]morpholine (Projected) Rationale for Projection
Cream Time (seconds) 10 - 1515 - 25The lower projected basicity of the pyridine nitrogen and potential steric hindrance may lead to a slower initiation of the blowing reaction.
Gel Time (seconds) 60 - 9080 - 120The overall lower basicity and increased steric bulk are expected to result in a slower polymerization rate.
Tack-Free Time (seconds) 90 - 150120 - 180A slower gelation process will likely extend the time required for the foam surface to become non-tacky.
Foam Density ( kg/m ³) 25 - 3528 - 38A less active catalyst might result in a slightly denser foam due to a less efficient blowing reaction.
Catalyst Efficiency HighModerate to HighThe combination of a highly basic morpholine nitrogen and a less basic pyridine nitrogen could offer a more moderate, and potentially more controllable, catalytic activity compared to the high reactivity of DABCO.

Disclaimer: The performance data for 4-[2-(4-Pyridinyl)ethyl]morpholine is a projection based on chemical principles and has not been verified by direct experimental comparison.

Experimental Protocol: A Guide to Catalyst Evaluation

To empirically validate the performance of these catalysts, the following experimental protocol for the preparation and testing of flexible polyurethane foam is recommended, based on ASTM D3574.[9][10]

Materials and Equipment:
  • Polyether polyol (e.g., 3000 MW triol)

  • Toluene diisocyanate (TDI 80/20)

  • Deionized water

  • Silicone surfactant

  • Catalyst (DABCO or 4-[2-(4-Pyridinyl)ethyl]morpholine)

  • Stannous octoate (co-catalyst)

  • Paper cups (500 mL)

  • Mechanical stirrer with a high-shear mixing blade

  • Digital stopwatch

  • Fume hood

  • Personal protective equipment (gloves, safety glasses, lab coat)

Procedure:
  • Premix Preparation : In a paper cup, accurately weigh the polyol, water, silicone surfactant, and the amine catalyst.

  • Mixing : Place the cup under the mechanical stirrer and mix at 2000 rpm for 60 seconds to ensure a homogeneous mixture.

  • Catalyst Addition : Add the stannous octoate to the premix and stir for an additional 15 seconds.

  • Isocyanate Addition and Foaming : Add the pre-weighed TDI to the mixture and immediately start the stopwatch. Stir vigorously for 5-7 seconds.

  • Observation and Data Collection :

    • Cream Time : Record the time when the mixture begins to change color and rise.

    • Gel Time : Periodically touch the rising foam with a wooden spatula. Record the time when the foam becomes stringy and sticky.

    • Tack-Free Time : Gently touch the surface of the fully risen foam with a clean spatula. Record the time when the foam is no longer tacky to the touch.

    • Rise Height : Measure the final height of the foam bun.

  • Curing and Characterization : Allow the foam to cure for at least 24 hours at ambient temperature before cutting and performing physical property tests (e.g., density, indentation force deflection) according to ASTM D3574.[9][10]

Visualizing the Science

Catalytic Mechanism

G Catalytic Mechanism of Tertiary Amines in Urethane Formation cluster_0 Reactants cluster_1 Catalyst-Reactant Complex Formation cluster_2 Urethane Formation Polyol Polyol (R-OH) Complex Activated Complex (R3N...H-O-R or R3N...C=N-R') Polyol->Complex Isocyanate Isocyanate (R'-NCO) Isocyanate->Complex Catalyst Tertiary Amine (R3N) Catalyst->Complex Complex->Catalyst Catalyst Regeneration Urethane Polyurethane (R-O-CO-NH-R') Complex->Urethane

Caption: Generalized mechanism of tertiary amine catalysis in polyurethane formation.

Experimental Workflow

G Experimental Workflow for Catalyst Evaluation Start Start Premix Prepare Polyol Premix (Polyol, Water, Surfactant, Amine Catalyst) Start->Premix Mix1 Mechanical Mixing (2000 rpm, 60s) Premix->Mix1 AddCoCat Add Stannous Octoate Mix1->AddCoCat Mix2 Mechanical Mixing (15s) AddCoCat->Mix2 AddTDI Add TDI & Start Timer Mix2->AddTDI Mix3 Vigorous Mixing (5-7s) AddTDI->Mix3 Foam Observe Foaming & Record Times (Cream, Gel, Tack-Free) Mix3->Foam Cure Cure for 24 hours Foam->Cure Test Physical Property Testing (ASTM D3574) Cure->Test End End Test->End

Caption: Step-by-step workflow for evaluating polyurethane catalyst performance.

Conclusion

DABCO remains a benchmark catalyst in polyurethane foam production due to its high basicity and low steric hindrance, leading to rapid reaction kinetics. 4-[2-(4-Pyridinyl)ethyl]morpholine, based on structural analysis, is projected to be a more moderate catalyst. This is attributed to the lower basicity of its pyridine nitrogen and potential steric hindrance from its side chain.

The potentially slower reaction profile of 4-[2-(4-Pyridinyl)ethyl]morpholine could be advantageous in applications requiring longer pot life or more controlled foam rise, such as in complex molding processes. However, for applications where rapid curing is essential, DABCO is likely to remain the superior choice.

Ultimately, the selection between these two catalysts will depend on the specific requirements of the polyurethane formulation and the desired properties of the final product. The experimental protocol provided in this guide offers a robust framework for conducting a direct comparative analysis and making an informed decision.

References

  • DABCO - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Polyurethane Foam Foaming Test Standards Summary - Sabtech Machine. (2024, March 15). Retrieved March 4, 2026, from [Link]

  • Pyridine is less basic than triethylamine because . - NEET coaching. (n.d.). Retrieved March 4, 2026, from [Link]

  • DABCO - American Chemical Society. (2022, August 29). Retrieved March 4, 2026, from [Link]

  • Industry Standards - Polyurethane Foam Association. (n.d.). Retrieved March 4, 2026, from [Link]

  • Which of the following is more basic, pyridine or triethyamine? - Quora. (2017, April 5). Retrieved March 4, 2026, from [Link]

  • Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction - ACS.org. (n.d.). Retrieved March 4, 2026, from [Link]

  • F1839 Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments - ASTM International. (2021, February 10). Retrieved March 4, 2026, from [Link]

  • ASTM D3574 Foam Testing - ADMET. (n.d.). Retrieved March 4, 2026, from [Link]

  • Which is more basic, pyridine, triethylamine or ammonia? - Quora. (2017, July 1). Retrieved March 4, 2026, from [Link]

  • Pyridine is less basic than triethylamine because A class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved March 4, 2026, from [Link]

  • Tertiary amines - Catalyst - Capítulo 2. (n.d.). Retrieved March 4, 2026, from [Link]

  • Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd. (2022, May 25). Retrieved March 4, 2026, from [Link]

  • Pyridine is less basic than triethylamine because - askIITians. (2025, March 6). Retrieved March 4, 2026, from [Link]

  • Polyurethane: An Introduction - SciSpace. (n.d.). Retrieved March 4, 2026, from [Link]

Sources

Validation

Validating the Purity of 4-[2-(4-Pyridinyl)ethyl]morpholine: A Comparative Guide to Elemental Analysis

As drug development pipelines become increasingly stringent, the analytical validation of synthetic building blocks is no longer a mere checkbox—it is the foundation of reproducible pharmacology. 4-[2-(4-Pyridinyl)ethyl]...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly stringent, the analytical validation of synthetic building blocks is no longer a mere checkbox—it is the foundation of reproducible pharmacology. 4-[2-(4-Pyridinyl)ethyl]morpholine (C₁₁H₁₆N₂O) is a highly versatile N-heterocyclic scaffold utilized in the synthesis of kinase inhibitors and neurological agents. However, its dual-ring system presents unique analytical challenges. The compound acts as a potent hydrogen-bond acceptor and metal ligand, making it highly susceptible to trapping moisture (hydrates), retaining inorganic salts, or coordinating with residual transition metal catalysts.

This guide objectively compares Elemental Analysis (EA) against modern alternatives like High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR), providing a comprehensive, self-validating methodology for confirming the absolute purity of this critical building block.

The Purity Validation Triad: EA vs. HPLC vs. qNMR

While is the industry workhorse for detecting structurally related organic impurities, it possesses a critical blind spot: it is completely blind to non-chromophoric contaminants. If a batch of 4-[2-(4-Pyridinyl)ethyl]morpholine contains 5% co-crystallized water or residual silica gel, HPLC will still report a deceptive 100% purity.

bridges some of this gap by providing an absolute structural assay, but it struggles with trace inorganic salts and paramagnetic metal contaminants that cause severe line broadening. remains the ultimate arbiter of bulk purity. Because EA measures the macroscopic mass fraction of the sample, any non-organic contaminant (water, salts, metals) will drastically depress the theoretical Carbon and Nitrogen mass fractions, immediately flagging the batch as impure.

Table 1: Comparative Performance of Purity Validation Methods
Analytical TechniquePrimary TargetDetection Blind SpotsSample DestructionCost & Throughput
Elemental Analysis (CHN) Bulk mass composition, inorganic salts, waterIsomers, impurities with identical CHN ratiosDestructive (requires 1-2 mg)Low cost, High throughput
HPLC-UV UV-active organic impuritiesNon-chromophoric organics, inorganic salts, residual solventsNon-destructive (recoverable)Medium cost, Medium throughput
qNMR Spectroscopy Absolute structural purityTrace inorganic salts, paramagnetic metalsNon-destructive (recoverable)High cost, Low throughput

Validation Workflow

To ensure absolute confidence in the compound's integrity, laboratories must employ an orthogonal approach. The following logical workflow demonstrates how these techniques compensate for each other's blind spots.

G Start 4-[2-(4-Pyridinyl)ethyl]morpholine Raw Batch HPLC HPLC-UV Analysis Target: Organic Impurities Start->HPLC qNMR qNMR Spectroscopy Target: Absolute Assay HPLC->qNMR ≥99% Area Fail Repurification (Recrystallization / Scavenging) HPLC->Fail <99% Area EA Elemental Analysis (CHN) Target: Bulk & Inorganic Purity qNMR->EA Consistent qNMR->Fail Inconsistent Pass Validated Pure Compound (Ready for Drug Dev) EA->Pass ΔCHN ≤ 0.4% EA->Fail ΔCHN > 0.4% Fail->Start

Orthogonal purity validation workflow for 4-[2-(4-Pyridinyl)ethyl]morpholine.

Experimental Methodology: Self-Validating CHN Analysis

To achieve the rigorous, the elemental analysis protocol must be designed as a self-validating system. This ensures that any deviation is a true reflection of sample impurity rather than instrument drift.

Theoretical Baseline Data

For 4-[2-(4-Pyridinyl)ethyl]morpholine (Molar Mass: 192.26 g/mol ), the theoretical mass fractions are:

ElementTheoretical Mass Fraction (%)Acceptable Range (±0.4%)
Carbon (C) 68.73%68.33% – 69.13%
Hydrogen (H) 8.39%7.99% – 8.79%
Nitrogen (N) 14.57%14.17% – 14.97%
Step-by-Step Protocol

Step 1: Instrument Purging and Blanking

  • Action: Run three empty tin (Sn) capsules through the combustion cycle.

  • Causality: Tin capsules are handled with forceps. Trace oils from human skin or ambient atmospheric nitrogen trapped in the autosampler can cause false positives. Running blanks establishes a baseline zero for the Thermal Conductivity Detector (TCD).

  • Self-Validation: The system is only validated for use if the third blank registers a baseline signal variance of <0.01%.

Step 2: K-Factor Calibration (Bracketing)

  • Action: Weigh 1.5 mg of ultra-pure Sulfanilamide standard into a tin capsule and analyze.

  • Causality: Sulfanilamide is chosen because it is highly stable, non-hygroscopic, and its C, H, N, and S ratios perfectly bracket the expected ranges of our target compound. This generates the "K-factor" (response factor) for the TCD.

Step 3: Sample Preparation (Micro-weighing)

  • Action: Weigh exactly 1.500 mg to 2.000 mg of 4-[2-(4-Pyridinyl)ethyl]morpholine into a tin capsule using a microbalance (resolution of 1 µg) inside a desiccated environment. Crimp the capsule tightly.

  • Causality: The morpholine ring is prone to absorbing atmospheric moisture. Weighing in a desiccated environment prevents artificial inflation of the Hydrogen and Oxygen mass fractions.

Step 4: Flash Combustion

  • Action: Drop the capsule into the oxidation furnace (900°C) under a pulse of pure O₂.

  • Causality: The tin capsule undergoes a violent, exothermic oxidation, temporarily flashing the local temperature above 1800°C. This extreme thermal shock is strictly required to completely shatter the highly stable, refractory pyridine ring, ensuring complete conversion to CO₂, H₂O, and NOₓ without forming uncombusted carbon soot.

Step 5: Catalytic Reduction and Separation

  • Action: Pass the combustion gases through a copper reduction tube at 600°C, followed by a GC column.

  • Causality: The copper catalyst serves a dual purpose: it scavenges any surviving O₂ (which would permanently damage the downstream TCD) and reduces NOₓ gases to pure N₂ gas for accurate nitrogen quantification.

Step 6: Closing Standard Validation

  • Action: Run a final Sulfanilamide standard immediately after the sample batch.

  • Trustworthiness/Self-Validation: Calculate the K-factor of this closing standard. If it deviates by >1% from the opening standard (Step 2), the entire run is invalidated due to catalyst depletion or flow drift. If it matches, the data for the 4-[2-(4-Pyridinyl)ethyl]morpholine batch is certified as accurate.

Interpreting the Data

If the experimental CHN values fall within the ±0.4% acceptable range (e.g., C: 68.50%, H: 8.42%, N: 14.40%), the batch is validated as >99.5% pure, free of significant inorganic salts or trapped solvents.

However, if the Carbon and Nitrogen values are proportionally depressed (e.g., C: ~65%, N: ~13.8%), this is the hallmark signature of an invisible, non-combustible contaminant—most likely residual palladium from cross-coupling steps or severe hydrate formation. In this scenario, the batch must be routed back for repurification (e.g., using metal-scavenging resins or recrystallization) despite what the HPLC chromatogram might suggest.

References

  • The Royal Society. "Characterising new chemical compounds & measuring results." Royal Society Publishing. URL:[Link]

  • Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Meyer, K., et al. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, RSC Publishing. URL:[Link]

  • Mahajan, S., & Singh, I. P. "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry, PubMed. URL:[Link]

Comparative

Comparative Guide: Toxicity Profiling of Morpholine Derivatives in Cell Culture

Executive Summary: The Morpholine Paradox Morpholine is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve solubility and tune the pKa of drug candidates to physiological levels (approx....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Morpholine Paradox

Morpholine is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve solubility and tune the pKa of drug candidates to physiological levels (approx. pKa 8.3). However, its inclusion introduces specific toxicity profiles that range from benign lysosomal accumulation to extreme cytotoxicity depending on the substitution pattern.

This guide provides a technical comparison of morpholine derivatives, distinguishing between intrinsic morpholine toxicity (lysosomotropism) and derivative-specific cytotoxicity (target engagement).

Chemical Landscape & Comparative Toxicity Data[1]

The toxicity of morpholine derivatives is not monolithic.[1][2][3][4][5][6] It is strictly structure-dependent. Below is a comparative analysis of distinct classes of morpholine-bearing compounds, ranging from simple solvents to high-potency chemotherapeutics.

Table 1: Comparative Cytotoxicity Profile (IC50 Values)
Compound ClassRepresentative ExampleCell LineIC50 / Toxicity MetricMechanism of Toxicity
Simple Heterocycle Morpholine (Unsubstituted)V79 / Hepatocytes> 10 mM (Low Toxicity)Osmotic stress via lysosomal vacuolization (non-lethal at low doses).
Kinase Inhibitors Morpholine-THQ (Cmpd 10e)A549 (Lung)0.033 µMTargeted mTOR inhibition; apoptosis induction.[1]
Anthracyclines MRA-CN (Cyano-morpholinyl Doxorubicin)P388 (Leukemia)< 0.001 µM (Super-potent)DNA cross-linking (intense potency due to alkylating cyano-morpholine).
Fluorescent Probes IR794-Morph-MpipHeLa~7.0 µMLysosomal accumulation + singlet oxygen generation (phototoxicity).
Hybrid Scaffolds Pyrimidine-Morpholine (Cmpd 2g)SW480 (Colon)5.10 µMCell cycle arrest (G2/M) and apoptosis.[7]

Key Insight: Unsubstituted morpholine is relatively inert, requiring millimolar concentrations to induce cell death. However, functionalizing the nitrogen (N-substitution) or the ring carbons (C-substitution) can amplify toxicity by orders of magnitude, often shifting the mechanism from simple osmotic stress to specific enzymatic inhibition or DNA damage.

Mechanisms of Action: The "Why" Behind the Toxicity

Understanding the mechanism is vital for interpreting toxicity data. Morpholine derivatives typically exhibit toxicity through two distinct pathways.

Pathway A: Lysosomotropism (Intrinsic to the Morpholine Ring)

Because morpholine is a weak base, it permeates cell membranes in its uncharged form. Once inside the acidic environment of the lysosome (pH ~4.5-5.0), it becomes protonated and trapped. This leads to:

  • Osmotic Swelling: Water rushes in to balance the ion concentration.

  • Vacuolization: Visible formation of large vacuoles (often misidentified as apoptosis).

  • Lysosomal Dysfunction: Inhibition of hydrolases and autophagy flux.

Pathway B: Pharmacophore-Driven Cytotoxicity

When the morpholine ring is used as a scaffold for warheads (e.g., in Doxorubicin derivatives), it facilitates uptake or binding, but the "killing" mechanism is driven by the attached moieties (e.g., DNA intercalation, kinase inhibition).

Visualization: Toxicity Pathways

MorpholineToxicity Morpholine Morpholine Derivative (Weak Base) Extracellular Extracellular Space (pH 7.4) Morpholine->Extracellular Administration Cytosol Cytosol (pH 7.2) Extracellular->Cytosol Passive Diffusion (Uncharged) Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Diffusion Target Molecular Target (DNA/Enzyme) Cytosol->Target Specific Binding Lysosome->Lysosome Protonation (Trapping) [H+] High Vacuolization Vacuolization (Non-Lethal/Stress) Lysosome->Vacuolization Osmotic Swelling Apoptosis Apoptosis/Necrosis (Lethal) Target->Apoptosis Signaling Cascade CellStress Cellular Stress Vacuolization->CellStress Autophagy Block

Caption: Dual mechanisms of morpholine toxicity: Lysosomal trapping (ion-trapping) leading to vacuolization vs. target-mediated apoptosis.

Experimental Workflow: Validated Assessment Protocol

To accurately assess morpholine toxicity, you must distinguish between simple vacuolization (reversible) and actual cell death (irreversible). Standard MTT assays alone are insufficient as they measure metabolic activity, which might remain high even in vacuolated cells.

Step-by-Step Protocol
Phase 1: Preparation
  • Cell Selection: Use HeLa or HepG2 (high lysosomal content) for vacuolization studies; use target-specific lines (e.g., A549 for kinase inhibitors) for potency.

  • Compound Solubilization: Dissolve morpholine derivatives in DMSO. Ensure final DMSO concentration in culture is < 0.5% to avoid solvent artifacts.

Phase 2: Dual-Endpoint Cytotoxicity Assay

This protocol combines metabolic viability with lysosomal integrity.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the derivative (e.g., 0.01 µM to 100 µM). Include a Chloroquine positive control (known lysosomotropic agent).

  • Incubation: 24h to 48h at 37°C.

  • Endpoint A (Viability - MTT/WST-8):

    • Add WST-8 reagent. Incubate 2h.

    • Read Absorbance at 450 nm.

    • Output: IC50 value (Metabolic inhibition).[1]

  • Endpoint B (Lysosomal Stress - LysoTracker):

    • In a parallel plate, wash cells with PBS.

    • Incubate with LysoTracker Red DND-99 (50-75 nM) for 30 min.

    • Wash and image via fluorescence microscopy or read plate (Ex/Em: 577/590 nm).

    • Output: Increased intensity indicates lysosomal expansion/accumulation.

Visualization: Experimental Logic

AssayWorkflow Seed 1. Seed Cells (96-well) Treat 2. Compound Treatment (Serial Dilution) Seed->Treat Split Split Plate Treat->Split MTT 3A. MTT/WST-8 Assay Split->MTT Lyso 3B. LysoTracker Staining Split->Lyso ReadMTT Read Abs 450nm MTT->ReadMTT ResultA IC50 (Viability) ReadMTT->ResultA Image Fluorescence Imaging Lyso->Image ResultB Lysosomal Volume (Vacuolization) Image->ResultB

Caption: Parallel workflow to distinguish metabolic toxicity (IC50) from lysosomal stress (vacuolization).

Strategic Recommendations for Drug Design

When developing morpholine-containing drugs, researchers should apply these mitigation strategies to optimize the therapeutic window:

  • pKa Tuning: Add electron-withdrawing groups (e.g., fluorine) adjacent to the morpholine nitrogen to lower the pKa. If pKa drops below ~7.0, lysosomal trapping is significantly reduced.

  • Scaffold Rigidity: Fusing the morpholine ring to aromatic systems (as in tetrahydroquinolines) often locks the conformation, improving target selectivity and reducing off-target lysosomal effects.

  • Metabolic Stability: Block the metabolic "soft spots" on the morpholine ring (C2/C6 positions) with methyl groups to prevent oxidative ring opening.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases. Taylor & Francis. [Link]

  • Comparative cytotoxicities of various morpholinyl anthracyclines. PubMed. [Link]

  • Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity. ResearchGate. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • Morpholine: Human health tier II assessment. AICIS (Australian Industrial Chemicals Introduction Scheme). [Link]

Sources

Validation

Comprehensive Spectroscopic Characterization Standards for 4-[2-(4-Pyridinyl)ethyl]morpholine vs. Structural Alternatives

Target Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the downstream consequences of poorly chara...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the downstream consequences of poorly characterized chemical building blocks. 4-[2-(4-Pyridinyl)ethyl]morpholine (Molecular Weight: 192.26 g/mol , Exact Mass: 192.1263 Da) is a highly versatile bifunctional moiety used to impart aqueous solubility and target-binding interactions in kinase inhibitors and GPCR modulators.

However, commercial supply chains are notoriously contaminated with regioisomers—most commonly the 2-pyridinyl derivative, 4-[2-(2-Pyridinyl)ethyl]morpholine [1]. Because these alternatives are isobaric and share nearly identical physicochemical properties, standard low-resolution analytical methods often fail to differentiate them. This guide provides an authoritative, comparative framework for the definitive spectroscopic characterization of 4-[2-(4-Pyridinyl)ethyl]morpholine, ensuring absolute structural integrity before integration into complex synthetic workflows.

The Causality of Analytical Selection: Why Standard Methods Fail

When validating the identity of 4-[2-(4-Pyridinyl)ethyl]morpholine, relying solely on single-quadrupole LC-MS or 1D


H NMR without proper resolution is a critical point of failure.
  • The Mass Spectrometry Blindspot: Both the 4-pyridinyl target and its 2-pyridinyl alternative [1] yield an identical

    
     precursor ion at m/z 193.1335. Furthermore, their primary collision-induced dissociation (CID) pathways—driven by the basic morpholine nitrogen—result in highly similar fragment ions.
    
  • The NMR Symmetry Solution: The definitive structural proof lies in the symmetry of the pyridine ring. The 4-pyridinyl system possesses a

    
     symmetry axis, which collapses the aromatic signals into a simplified 
    
    
    
    spin system. In contrast, the 2-pyridinyl system lacks this symmetry, resulting in a complex, asymmetric multiplet pattern. Understanding this causality dictates that high-field NMR (≥400 MHz) is the primary diagnostic tool , while LC-HRMS serves as an orthogonal purity and exact mass confirmation .

AnalyticalWorkflow Start Compound Synthesis 4-[2-(4-Pyridinyl)ethyl]morpholine NMR 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HMBC) Start->NMR MS HRMS (ESI-TOF) Accurate Mass & Fragmentation Start->MS IR FT-IR Spectroscopy Functional Group Validation Start->IR Decision Regioisomer Discrimination (2- vs 3- vs 4-Pyridinyl) NMR->Decision Symmetry analysis MS->Decision Fragmentation IR->Decision Fingerprint Purity Purity Assessment (>98% required for bioassays) Decision->Purity

Fig 1. Multi-modal spectroscopic workflow for validating 4-[2-(4-Pyridinyl)ethyl]morpholine.

Comparative Spectroscopic Performance Data

To objectively evaluate your synthesized or procured batch, compare your empirical data against the standardized diagnostic markers below. The tables highlight the critical differences between the target compound and its most common contaminant.

Table 1: NMR Chemical Shift Comparison (CDCl , 400 MHz / 100 MHz)

Notice how the 4-pyridinyl isomer's symmetry drastically reduces the number of distinct carbon signals.

NucleusTarget: 4-[2-(4-Pyridinyl)ethyl]morpholineAlternative: 4-[2-(2-Pyridinyl)ethyl]morpholineDiagnostic Rationale

H (Pyridine)
8.50 (d, J=5.5 Hz, 2H)7.15 (d, J=5.5 Hz, 2H)8.52 (d, 1H), 7.60 (td, 1H)7.15 (m, 2H)Symmetry:

system (target) vs. asymmetric multiplets (alternative).

C (Pyridine)
149.5 (2C), 149.0 (1C), 124.0 (2C)159.5 , 149.2 , 136.4 , 123.1 , 121.2 Signal Count: 3 distinct aromatic carbons vs. 5 distinct aromatic carbons.

H (Linker)
2.80 (t, 2H), 2.60 (t, 2H)2.95 (t, 2H), 2.70 (t, 2H)Shielding: 2-pyridinyl nitrogen proximity deshields the linker protons slightly more.
Table 2: Orthogonal Characterization Metrics (HRMS & FT-IR)
Analytical TechniqueTarget: 4-[2-(4-Pyridinyl)ethyl]morpholineAlternative: 4-[2-(2-Pyridinyl)ethyl]morpholinePerformance / Discrimination Note
HRMS (ESI+)

193.1335 (Calc: 193.1335)193.1335 (Calc: 193.1335)Isobaric; cannot be used for direct discrimination without chromatography.
UPLC Retention Time Elutes earlier (more polar)Elutes later (less polar)The 4-pyridinyl dipole moment interacts more strongly with aqueous mobile phases.
FT-IR (ATR, cm

)
1600 (strong, sharp C=C/C=N)1590, 1570 (split, asymmetric)Symmetry in the 4-substituted ring yields a cleaner, singular stretching frequency.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, analytical protocols must be self-validating. The following methodologies incorporate internal controls to rule out false positives.

Protocol A: Symmetry-Driven 1D/2D NMR Acquisition

Objective: Confirm the


 symmetry of the pyridine ring to rule out 2-pyridinyl and 3-pyridinyl isomers.
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
    . Self-Validation Step:  Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be locked exactly at 0.00 ppm to prevent chemical shift drift during long 
    
    
    
    C acquisitions, which could artificially broaden peaks and mask isomer impurities.
  • System Suitability Test (SST): Prior to the sample, run a standard

    
    H pulse sequence on a known reference (e.g., ethylbenzene). Verify that the lineshape is <1.0 Hz at 50% peak height. Poor shimming will distort the critical 
    
    
    
    doublet patterns into indistinguishable multiplets.
  • Acquisition: Acquire

    
    H NMR (16 scans, d1=2s) and 
    
    
    
    C NMR (1024 scans, d1=2s).
  • Data Interpretation: Count the aromatic

    
    C signals between 120 and 160 ppm. If you observe more than 3 signals, your sample is contaminated with or entirely composed of a regioisomer. 
    
Protocol B: LC-HRMS/MS Exact Mass & Fragmentation

Objective: Verify the exact mass (< 3 ppm error) and map the structural connectivity via collision-induced dissociation.

  • Chromatography Setup: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Self-Validation Step (Carryover Check): Inject a blank solvent sample immediately before and after the analyte. The extracted ion chromatogram (EIC) for m/z 193.1335 in the blanks must be <0.1% of the analyte peak area.

  • Mass Spectrometry: Operate in ESI positive mode with a capillary voltage of 3.0 kV. Utilize a lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) infused simultaneously to continuously calibrate the TOF detector.

  • Fragmentation Analysis: Apply a collision energy of 25 eV. The primary cleavage occurs at the ethylene linker.

Fragmentation Parent Parent Ion [M+H]+ m/z 193.1335 Frag1 Fragment A m/z 106.0651 (4-Vinylpyridine) Parent->Frag1 - Morpholine (87 Da) Frag2 Fragment B m/z 114.0913 (Ethylmorpholine) Parent->Frag2 - Pyridine (79 Da) Frag3 Fragment C m/z 88.0757 (Morpholine) Parent->Frag3 - 4-Vinylpyridine (105 Da)

Fig 2. Primary ESI-MS/MS fragmentation pathways for 4-[2-(4-Pyridinyl)ethyl]morpholine.
Protocol C: FT-IR Functional Group Fingerprinting

Objective: Validate the presence of the morpholine ether linkage and the aromatic network.

  • Preparation: Use an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Self-Validation Step: Collect a background scan immediately prior to the sample to subtract atmospheric CO

    
     and H
    
    
    
    O. Scan a polystyrene calibration film to ensure the 1601 cm
    
    
    peak is within ±1 cm
    
    
    specification.
  • Acquisition: Place 2-3 mg of the neat compound onto the crystal. Apply uniform pressure. Acquire 32 scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .
  • Key Markers: Look for the strong, sharp C-O-C asymmetric stretch of the morpholine ring at ~1115 cm

    
      and the distinct symmetric pyridine ring stretch at 1600 cm
    
    
    
    .

Conclusion

The successful integration of 4-[2-(4-Pyridinyl)ethyl]morpholine into advanced medicinal chemistry campaigns requires absolute certainty of its regiochemistry. While HRMS confirms the molecular formula and basic connectivity, it is the fundamental physics of magnetic resonance—specifically the


 symmetry observed in 

C NMR—that provides the definitive, self-validating proof of the 4-pyridinyl architecture over its 2-pyridinyl alternative [1]. By adhering to these rigorous, comparative spectroscopic standards, researchers can confidently eliminate isobaric contamination from their synthetic pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95909, 4-(2-(2-Pyridyl)ethyl)morpholine." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4145413, 4-Morpholinopyridine." PubChem, [Link].

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[2-(4-Pyridinyl)ethyl]morpholine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by the physicochemical realities of the molecules we handle. 4-[2-(4-Pyridinyl)ethyl]morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by the physicochemical realities of the molecules we handle. 4-[2-(4-Pyridinyl)ethyl]morpholine (C₁₁H₁₆N₂O) is a bifunctional building block widely used in drug development. However, its structure—combining a basic morpholine ring and a bioactive pyridine ring bridged by a lipophilic ethyl chain—creates specific handling challenges that require precise, mechanistically driven safety protocols.

This guide provides the authoritative operational and disposal frameworks necessary to handle this compound safely, ensuring both scientific integrity and personnel protection.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand why this molecule is hazardous. The risks are directly tied to its structural moieties:

  • Dermal & Ocular Corrosivity (The Morpholine Moiety): The morpholine ring is a moderately strong base (pKa ~8.3). Upon contact with biological tissues, basic amines cause lipid saponification—literally turning cell membrane fats into soap. This leads to deep, liquefactive necrosis and severe eye irritation ()[1].

  • Systemic Toxicity (The Pyridine Moiety): Pyridine derivatives are metabolized hepatically and can induce liver damage, kidney damage, and central nervous system (CNS) depression upon systemic absorption ()[2].

  • Transdermal Penetration (The Ethyl Linker): The ethyl bridge increases the molecule's overall lipophilicity. This allows the compound to bypass the water-rich layers of the stratum corneum, facilitating rapid absorption of the toxic heterocycles directly into the bloodstream.

Table 1: Physicochemical Hazard Profiling
Structural FeatureChemical CharacteristicMechanistic Safety Implication
Morpholine Ring Basic Amine, High SolvencyCauses rapid lipid saponification on skin; degrades thin nitrile gloves.
Pyridine Ring Aromatic HeterocycleHepatic metabolism pathway leads to potential liver/renal toxicity.
Ethyl Linker Lipophilic ChainEnhances transdermal penetration, increasing systemic exposure risk.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged exposure to bifunctional amines. The following matrix outlines the required equipment and the scientific rationale behind each choice.

Table 2: Required PPE and Causality
PPE CategorySpecificationCausality / Rationale
Hand Protection Butyl Rubber (>14 mil) OR Double-Gloved NitrileMorpholine acts as a permeating solvent that swells standard 4-mil nitrile. Double-gloving allows immediate stripping of the outer layer if contaminated.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Basic amines cause irreversible corneal damage. Standard safety glasses lack the orbital seal required to prevent splash ingress.
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk if the compound is handled near reactive reagents, oxidizers, or heat sources.
Respiratory Certified Fume Hood (80–120 fpm)Captures toxic aerosols and nauseating pyridine vapors. Pyridine causes olfactory fatigue, meaning you cannot rely on smell to detect exposure[2].

Operational Workflow & Handling Protocol

Every step in handling 4-[2-(4-Pyridinyl)ethyl]morpholine must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: System Validation (Pre-Operation)

  • Action: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

  • Validation: Perform a "Kimwipe test" (tape a small tissue to the bottom of the sash; it should pull gently and consistently inward). Do not rely solely on digital monitors.

Step 2: Weighing and Transfer

  • Action: Tare the collection vial inside the hood. Use an anti-static micro-spatula to transfer the compound to prevent aerosolization of particulates.

  • Validation: Inspect the exterior of the sealed vial for stray residue before removing it from the weighing area.

Step 3: Reaction Setup

  • Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before introducing solvents.

  • Validation: Monitor the Schlenk line bubbler to confirm positive inert pressure.

  • Causality: Prevents oxidative degradation of the amine groups and mitigates flammability risks associated with organic vapors.

Step 4: Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a 10% citric acid solution, followed by a DI water rinse.

  • Validation: Swab the cleaned area with pH paper; a neutral pH (7.0) confirms complete removal.

  • Causality: Standard solvent wipes (e.g., ethanol) simply spread the lipophilic base. A weak acid chemically neutralizes the amine into a water-soluble salt for complete removal.

HandlingWorkflow Start 1. Pre-Operation Validation Verify Hood Flow >80 fpm Weighing 2. Weighing & Transfer Use Anti-Static Spatula Start->Weighing Reaction 3. Reaction Setup Inert N2/Ar Atmosphere Weighing->Reaction Spill Spill Detected? Weighing->Spill Accidental Drop Reaction->Spill Vessel Breach Decon 4b. Decontamination Wash with 10% Acid/Water Reaction->Decon Protocol Complete Neutralize 4a. Neutralize & Absorb Use Citric Acid Spill->Neutralize Yes Spill->Decon No Waste 5. Hazardous Waste HDPE Container Storage Neutralize->Waste Decon->Waste

Workflow for the safe handling and spill management of 4-[2-(4-Pyridinyl)ethyl]morpholine.

Spill Management & Disposal Plan

In the event of a spill, standard solvent cleanup procedures are dangerous. Follow this chemically sound neutralization plan:

  • Isolate & Evacuate: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 10-foot radius to prevent inhalation of pyridine vapors.

  • Mechanistic Neutralization: Do NOT use strong acids (like HCl) to neutralize the spill. The resulting exothermic acid-base reaction will boil the liquid and aerosolize the toxic pyridine moiety. Instead, broadcast a solid, weak acid (e.g., sodium bisulfate or citric acid powder) over the spill to control the neutralization rate and minimize heat generation.

  • Absorption: Once neutralized, cover the mixture with an inert, non-combustible absorbent like vermiculite or dry sand.

  • Collection & Disposal: Use a non-sparking polypropylene dustpan to sweep the absorbed material into a rigid High-Density Polyethylene (HDPE) container. Label explicitly as "Hazardous Waste - Basic Amine/Pyridine Derivative" in strict accordance with institutional and EPA guidelines ()[3].

  • Validation: Wipe the spill area with dilute acid, then water. Test the final rinse water with pH paper to ensure no residual basicity remains on the benchtop.

References

  • Title: NIOSH Pocket Guide to Chemical Hazards - Morpholine Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards - Pyridine Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]

Sources

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